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  • Product: 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid
  • CAS: 897560-18-8

Core Science & Biosynthesis

Foundational

A Technical Guide to 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic Acid: Structure, Synthesis, and Therapeutic Potential

Abstract: The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities. This technical guide provide...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities. This technical guide provides a comprehensive overview of a specific derivative, 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid. We will explore its chemical structure, physicochemical properties, established synthetic routes, and its significant, mechanistically diverse biological activities. This document is intended for researchers, scientists, and professionals in drug development, offering foundational knowledge and practical insights into this promising class of molecules.

Physicochemical Properties and Structure

6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid is a heterocyclic compound featuring a quinoline core. The quinoline ring system is substituted at position 6 with a chlorine atom, at position 2 with a 4-ethoxyphenyl group, and at position 4 with a carboxylic acid, a critical functional group for the biological activity of many derivatives in this class.

PropertyValue
IUPAC Name 6-chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid
Molecular Formula C₁₈H₁₄ClNO₃
Molecular Weight 327.76 g/mol
Canonical SMILES CCOCc1ccc(cc1)c2nc3cc(Cl)ccc3c(c2)C(=O)O
Appearance Solid (predicted)

2D Chemical Structure:

Chemical structure of 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid

Synthesis and Chemical Reactivity

The synthesis of 2-aryl-quinoline-4-carboxylic acids is classically achieved through multicomponent reactions, with the Pfitzinger and Doebner reactions being the most prominent methods.[1]

The Pfitzinger Reaction

The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) is a robust method for synthesizing substituted quinoline-4-carboxylic acids.[2][3] The process involves the condensation of an isatin derivative with a carbonyl compound that contains an α-methylene group, conducted in the presence of a strong base.[3]

For the specific synthesis of 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid, the likely precursors are 5-chloroisatin and 1-(4-ethoxyphenyl)ethanone. The reaction mechanism proceeds as follows:

  • Base-Catalyzed Hydrolysis : The reaction is initiated by the hydrolysis of the amide bond within 5-chloroisatin, typically using a base like potassium hydroxide, to form a keto-acid intermediate (an aminophenyl glyoxalate derivative).[2][4]

  • Condensation & Imine Formation : The aniline derivative then undergoes condensation with the carbonyl group of 1-(4-ethoxyphenyl)ethanone to form an imine (Schiff base).[4]

  • Cyclization & Dehydration : The intermediate tautomerizes to the more stable enamine, which then undergoes intramolecular cyclization and subsequent dehydration to yield the final aromatic quinoline ring system.[2]

Pfitzinger_Reaction cluster_reactants Reactants cluster_process Reaction Sequence Isatin 5-Chloroisatin Hydrolysis 1. Base-catalyzed ring opening Isatin->Hydrolysis KOH Ketone 1-(4-ethoxyphenyl)ethanone Condensation 2. Condensation & Imine Formation Ketone->Condensation Hydrolysis->Condensation Cyclization 3. Cyclization & Dehydration Condensation->Cyclization Product 6-Chloro-2-(4-ethoxyphenyl) quinoline-4-carboxylic acid Cyclization->Product

Pfitzinger reaction pathway for synthesis.
Generalized Experimental Protocol (Pfitzinger Reaction)[4]
  • Preparation of Base Solution : Dissolve potassium hydroxide (approx. 2.7 equivalents) in a mixture of water and absolute ethanol in a round-bottom flask.

  • Addition of Isatin : Add 5-chloroisatin (1 equivalent) to the basic solution and stir at room temperature for approximately 1 hour.

  • Addition of Carbonyl Compound : Slowly add 1-(4-ethoxyphenyl)ethanone (approx. 2 equivalents) to the reaction mixture.

  • Reflux : Heat the mixture to reflux (around 79°C) and maintain this temperature with continuous stirring for 24 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation : After completion, cool the mixture and filter. Pour the filtrate into an ice-water mixture and acidify with a weak acid (e.g., acetic acid) to precipitate the crude product.

  • Purification : Collect the solid product by filtration, wash thoroughly with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Biological Activity and Therapeutic Potential

The quinoline-4-carboxylic acid scaffold is a cornerstone in the development of therapeutics for a range of diseases, including cancer, malaria, and bacterial infections.[5][6][7] The biological activity is significantly influenced by the substituents at the C-2 and C-6 positions of the quinoline core.[1]

Anticancer Activity: DHODH Inhibition

A primary mechanism of anticancer action for this class of compounds is the inhibition of dihydroorotate dehydrogenase (DHODH).[8][9] DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[8] Cancer cells, with their high proliferation rates, are particularly dependent on this pathway.

By inhibiting DHODH, these compounds deplete the intracellular pyrimidine pool, leading to cell cycle arrest (typically at the S-phase) and a halt in tumor growth.[8] The 4-carboxylic acid group is essential for this activity, as it is believed to form a salt bridge with key arginine residues (e.g., R136) in the enzyme's active site.[8] The 2-aryl substituent, such as the 4-ethoxyphenyl group, occupies a hydrophobic channel in the binding pocket, contributing to the inhibitor's potency.[8][10]

DHODH_Inhibition cluster_pathway De Novo Pyrimidine Biosynthesis DHO Dihydroorotate Orotate Orotate DHO->Orotate DHODH UMP UMP Orotate->UMP ... DNA_RNA DNA / RNA Synthesis UMP->DNA_RNA Proliferation Cell Proliferation DNA_RNA->Proliferation Inhibitor Quinoline-4-carboxylic acid derivative Inhibitor->DHO Inhibits MTT_Workflow A 1. Seed cells in 96-well plate B 2. Treat cells with compound dilutions A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent to each well C->D E 5. Incubate for 4 hours (Formazan formation) D->E F 6. Add solubilization solution (e.g., DMSO) E->F G 7. Read absorbance (570-600 nm) F->G H 8. Calculate IC50 value G->H

Experimental workflow for the MTT assay.

Conclusion and Future Directions

6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid belongs to a highly versatile and pharmacologically significant class of heterocyclic compounds. Its structure is amenable to established synthetic methodologies like the Pfitzinger reaction, allowing for accessible production for research purposes. Based on extensive studies of its structural class, this compound holds considerable potential as an anticancer agent, primarily through the inhibition of DHODH, and may possess other valuable biological activities. Further preclinical evaluation, including in vitro and in vivo studies, is warranted to fully characterize its therapeutic profile and establish its potential as a candidate for drug development.

References

  • Ladds, M. J. G., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Joksović, M. D., et al. (2020). Potent human dihydroorotate dehydrogenase inhibitory activity of new quinoline-4-carboxylic acids derived from phenolic aldehydes: Synthesis, cytotoxicity, lipophilicity and molecular docking studies. Bioorganic Chemistry. Retrieved from [Link]

  • Ladds, M. J. G., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PubMed. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pfitzinger Quinoline Synthesis. Retrieved from [Link]

  • Ladds, M. J. G., et al. (2020). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. OSTI.gov. Retrieved from [Link]

  • Olegário, W. G., et al. (2024). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. Retrieved from [Link]

  • Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Wang, L., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules. Retrieved from [Link]

  • Olegário, W. G., et al. (2025). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Pfitzinger reaction. Retrieved from [Link]

  • PubMed. (n.d.). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. Retrieved from [Link]

Sources

Exploratory

Receptor Binding Affinity of 2-Arylquinoline-4-Carboxylic Acid Derivatives: A Mechanistic Whitepaper

Executive Summary The 2-arylquinoline-4-carboxylic acid scaffold is a highly privileged pharmacophore in modern medicinal chemistry. Originally recognized for its profound inhibition of dihydroorotate dehydrogenase (DHOD...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-arylquinoline-4-carboxylic acid scaffold is a highly privileged pharmacophore in modern medicinal chemistry. Originally recognized for its profound inhibition of dihydroorotate dehydrogenase (DHODH) via derivatives like Brequinar, recent structural modifications have radically expanded its target landscape. By tuning the electronic and steric properties of the 2-aryl substitution and leveraging the bidentate hydrogen-bonding capacity of the 4-carboxylic acid, researchers have achieved high-affinity binding across a diverse array of target receptors, including Platelet-Derived Growth Factor Receptor (PDGFR), 5-HT3 receptors, and bacterial ATP-binding cassette transporters like MsbA[1][1.11].

This technical guide synthesizes the structural determinants of this scaffold's binding affinity, maps its mechanistic signaling pathways, and provides field-proven, self-validating experimental protocols for quantifying receptor kinetics.

Structural & Thermodynamic Determinants of Binding Affinity

The binding thermodynamics ( Kd​ ) of the 2-arylquinoline-4-carboxylic acid core are governed by two distinct molecular vectors, which independently drive the enthalpic ( ΔH ) and entropic ( ΔS ) components of the binding event:

  • The 4-Carboxylic Acid Moiety (Enthalpic Driver): At physiological pH (7.4), the carboxylic acid (pKa ~ 4.5) exists predominantly as a deprotonated carboxylate. This moiety acts as a critical electrostatic anchor. In kinase receptors (like PDGFR), it mimics the phosphate group of ATP, forming high-energy salt bridges and directional hydrogen bonds with basic residues (e.g., Arginine, Lysine) within the orthosteric site[2].

  • The 2-Aryl Substitution (Entropic Driver): This lipophilic moiety projects into adjacent hydrophobic sub-pockets. The introduction of halogenated or bulky aromatic groups at the C2 position drives a massive favorable entropic shift. As the 2-aryl group enters the receptor cleft, it displaces highly ordered, clathrate-like water networks into the bulk solvent. Simultaneously, it establishes strong π−π stacking interactions with aromatic residues (Phe, Tyr, Trp), drastically reducing the dissociation rate ( Koff​ )[3][4].

Quantitative Summary of Target Affinities

The structural versatility of the scaffold allows it to be tuned for multiple receptor classes. Below is a summary of key derivatives and their primary targets:

Compound Scaffold / DerivativePrimary Target Receptor / EnzymeBinding Affinity / ActivityKey Interacting Residues
HJC0123 Analogue Estrogen Receptor (ER-neg pathways)High potency (in vivo tumor suppression)Hydrophobic cleft[1]
Benzopyrano[3,4-c]quinoline (5f) 5-HT3 ReceptorLow nM ( Ki​ )Aromatic pocket ( π−π stacking)[5]
Benzimidazole-Quinolinyl Oxadiazole α -Glucosidase (Intestinal) IC50​=0.66−3.79μg/mL Extensive H-bond network[3]
2-Phenylquinoline-4-carboxylate MsbA (Bacterial ABC Transporter)High affinity (Docking ΔG )Arg/Lys (Salt bridge)[4]

Mechanistic Pathways & Receptor Signaling

When targeting receptor tyrosine kinases or transporter proteins, the 2-arylquinoline-4-carboxylic acid derivative typically acts as a competitive antagonist. By occupying the orthosteric site, the scaffold physically occludes the binding of endogenous ligands or cofactors (like ATP), effectively short-circuiting downstream pathological signaling.

Receptor_Pathway Ligand Endogenous Ligand (e.g., PDGF / Serotonin) Receptor Target Receptor (PDGFR / 5-HT3 / MsbA) Ligand->Receptor Activates Signaling Downstream Signaling (Kinase Cascade / Efflux) Receptor->Signaling Transduces Signal Inhibitor 2-Arylquinoline-4-Carboxylic Acid (Antagonist) Inhibitor->Receptor Blocks Orthosteric Site Outcome Pathological Outcome (Proliferation / Resistance) Signaling->Outcome Promotes

Mechanism of receptor inhibition by 2-arylquinoline-4-carboxylic acid derivatives.

Experimental Protocols for Binding Affinity Validation

To rigorously quantify receptor binding affinity and validate computational models, a dual orthogonal approach is required. The following protocols detail a self-validating Surface Plasmon Resonance (SPR) workflow and a Consensus Molecular Docking strategy.

Protocol 1: Surface Plasmon Resonance (SPR) for Kinetic Profiling

Objective: Determine the real-time binding kinetics ( Kon​ , Koff​ ) and equilibrium dissociation constant ( Kd​ ) of the derivatives against immobilized receptors. Self-Validation Mechanism: The protocol incorporates a reference flow cell and a solvent correction curve to ensure that the observed response units (RU) are strictly due to specific orthosteric binding, not bulk refractive index shifts.

  • Step 1: Sensor Surface Preparation & Immobilization

    • Action: Activate a CM5 sensor chip (carboxymethyl dextran) using standard amine coupling (EDC/NHS). Inject the target receptor diluted in 10 mM sodium acetate.

    • Causality: The buffer pH must be approximately 0.5–1.0 units below the isoelectric point (pI) of the receptor. This induces a net positive charge on the protein, driving electrostatic pre-concentration onto the negatively charged dextran matrix before covalent coupling occurs.

  • Step 2: Analyte Preparation and Injection

    • Action: Prepare a 2-fold dilution series of the quinoline derivative (1 nM to 1000 nM) in HBS-EP+ running buffer containing 2% DMSO.

    • Causality: DMSO is critical to maintain the solubility of the lipophilic 2-aryl group. Because DMSO has a high refractive index, a solvent correction curve (varying DMSO from 1.5% to 2.5%) must be generated to mathematically subtract bulk shifts that could mask the true binding signal.

  • Step 3: Kinetic Measurement

    • Action: Inject the analyte series at a high flow rate of 50 µL/min.

    • Causality: High flow rates overcome mass transport limitations (where diffusion to the surface is slower than the binding event). This ensures that the measured association rate ( Kon​ ) is kinetically controlled, yielding accurate thermodynamic data.

  • Step 4: Data Double-Referencing

    • Action: Subtract the signal of the reference flow cell (unmodified dextran) and a blank buffer injection from the active flow cell data. Fit to a 1:1 Langmuir binding model.

SPR_Workflow N1 Immobilization (CM5 Chip, EDC/NHS) N2 Receptor Capture (PDGFR / 5-HT3) N1->N2 pH < pI N3 Analyte Injection (Quinoline Derivatives) N2->N3 Quench & Wash N4 Kinetic Analysis (Association/Dissociation) N3->N4 High Flow Rate N5 Data Fitting (1:1 Langmuir Model) N4->N5 Double Referencing

Workflow for SPR-based kinetic profiling and self-validating data analysis.

Protocol 2: Consensus Molecular Docking & Induced-Fit Validation

Objective: Predict the binding pose and calculate the theoretical binding affinity ( ΔG ) of the derivatives within the receptor's active site. Self-Validation Mechanism: Using a consensus scoring approach mitigates the inherent biases of any single scoring function, drastically reducing false-positive rates[4].

  • Step 1: Ligand Preparation

    • Action: Assign protonation states at pH 7.4 using Epik. Ensure the 4-carboxylic acid is modeled in its deprotonated (carboxylate) form.

    • Causality: Failing to deprotonate this moiety will completely miss the critical salt-bridge interactions with receptor arginine/lysine residues, leading to an inverted or inaccurate pose generation.

  • Step 2: Induced-Fit Docking (IFD)

    • Action: Subject the top 10% of poses from initial rigid docking to IFD, allowing side chains within 5 Å of the ligand to undergo conformational sampling.

    • Causality: Receptors are highly dynamic. The bulky 2-aryl substitution often induces a "cryptic pocket" or forces a side-chain rotation (e.g., the DFG-out conformation in kinases). Rigid docking would falsely penalize these highly potent compounds due to artificial steric clashes.

Conclusion

The 2-arylquinoline-4-carboxylic acid framework represents a highly tunable, high-affinity ligand system capable of addressing complex receptor targets ranging from human kinases to bacterial efflux pumps. By strictly controlling the electrostatic anchoring of the carboxylate and the hydrophobic projection of the 2-aryl group, drug development professionals can rationally design next-generation therapeutics with optimized kinetic profiles and robust clinical efficacy.

References

  • Direct C–C Bond Cleavage of 1,3-Dicarbonyl Compounds as a Single-Carbon Synthon: Synthesis of 2-Aryl-4-quinolinecarboxylates Source: ACS Organic Letters 1

  • Efficient Synthesis and in Silico Studies of the Benzimidazole Hybrid Scaffold with the Quinolinyloxadiazole Skeleton with Potential α -Glucosidase Inhibitory Activities Source: ACS Omega / PMC 3

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives Source: MDPI 5

  • A Mild and Efficient One-Step Synthesis of Quinolines Source: ResearchGate 2

  • In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents Source: MDPI 4

Sources

Foundational

Comprehensive Pharmacokinetic Profiling of 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid: A Technical Whitepaper

Prepared by: Senior Application Scientist, Preclinical ADME-Tox Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Executive Summary & Mechanistic Rationale As a Senior Application Scientis...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Preclinical ADME-Tox Target Audience: Researchers, Pharmacologists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist overseeing preclinical pharmacokinetics (PK), I approach the evaluation of novel chemotypes not merely as a checklist of standard assays, but as a mechanistic puzzle. The compound 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid (CAS 897560-18-8)[1] presents a fascinating case study in physicochemical dichotomies.

To design an effective PK profiling strategy, we must first understand the causality behind its structural liabilities. The molecule features a quinoline-4-carboxylic acid core (pKa ~4.5), meaning it is predominantly ionized at the physiological pH of the blood and intestinal lumen. Typically, this anionic state restricts passive transcellular permeability. However, this liability is counterbalanced by the highly lipophilic 6-chloro and 4-ethoxyphenyl substituents, which aggressively drive partitioning into lipid bilayers. This unique structural tension dictates our entire in vitro and in vivo profiling workflow, requiring specialized, self-validating protocols to accurately predict its clinical viability.

PK_Workflow A Compound Synthesis & QC B In Vitro ADME (Caco-2, Microsomes) A->B C In Vivo Dosing (IV & PO Rodent) B->C D LC-MS/MS Bioanalysis (FDA 2018 BMV) C->D E PK Modeling (NCA & Compartmental) D->E

Fig 1. Sequential pharmacokinetic profiling workflow for preclinical drug candidates.

In Vitro ADME Profiling: Causality and Methodologies

Intestinal Permeability (Bidirectional Caco-2 Assay)

The Causality: Why prioritize bidirectional Caco-2 over a simpler PAMPA model? While PAMPA provides a rapid readout of passive diffusion, the ionized carboxylic acid moiety of our target compound makes it a classic candidate for active efflux by intestinal transporters such as Breast Cancer Resistance Protein (BCRP/ABCG2)[2]. A bidirectional Caco-2 assay is mandatory to calculate the Efflux Ratio (ER) and determine if active transport limits oral bioavailability.

Step-by-Step Methodology:

  • Cell Culture & Polarization: Seed Caco-2 cells (ATCC HTB-37) onto polycarbonate filter inserts (0.4 µm pore size) in 24-well Transwell plates at a density of 1x10^5 cells/cm². Culture for 21 days to allow full differentiation into a polarized monolayer with tight junctions and apical brush borders[3].

  • Self-Validating System (Integrity Check): Prior to dosing, measure the Transepithelial Electrical Resistance (TEER). Only wells exhibiting a TEER > 300 Ω·cm² are utilized, ensuring the paracellular barrier is fully intact[3].

  • Dosing: Prepare a 10 µM solution of the compound in HBSS buffer (pH 7.4). Add to the apical chamber for Apical-to-Basolateral (A-B) transport, or the basolateral chamber for Basolateral-to-Apical (B-A) transport.

  • Sampling: Incubate at 37°C (5% CO₂). Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes, replacing with an equal volume of fresh, pre-warmed buffer.

  • Quantification: Analyze via LC-MS/MS to calculate Apparent Permeability ( Papp​ ) and Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ).

Metabolic Stability & Pathway Phenotyping

The Causality: The 4-ethoxyphenyl group is highly susceptible to CYP450-mediated O-deethylation. Furthermore, carboxylic acids are notorious for undergoing Phase II conjugation to form acyl glucuronides via Uridine 5'-diphospho-glucuronosyltransferases (UGTs)[4]. Acyl glucuronides can be chemically reactive, potentially binding covalently to plasma proteins. Thus, supplementing standard human liver microsome (HLM) assays with UDP-glucuronic acid (UDPGA) cofactor is a critical step.

Metabolism Parent 6-Chloro-2-(4-ethoxyphenyl) quinoline-4-carboxylic acid CYP CYP450 (Hepatic) O-deethylation Parent->CYP Phase I UGT UGT Phase II Glucuronidation Parent->UGT Phase II Met1 Desethyl Metabolite (Phenol derivative) CYP->Met1 Met2 Acyl Glucuronide Conjugate UGT->Met2 Excretion Biliary / Renal Excretion Met1->Excretion Met2->Excretion

Fig 2. Predicted hepatic metabolism pathways including CYP450 oxidation and UGT glucuronidation.

In Vivo Pharmacokinetic Profiling (Rodent Model)

Study Design & Dosing

To determine absolute oral bioavailability (%F), a crossover or parallel study in male Sprague-Dawley rats is executed.

  • Intravenous (IV) Cohort: 2 mg/kg administered via tail vein injection. Vehicle: 5% DMSO / 95% PEG400 (required to solubilize the lipophilic core).

  • Oral (PO) Cohort: 10 mg/kg administered via oral gavage. Vehicle: 0.5% Methylcellulose suspension.

LC-MS/MS Bioanalytical Method Validation

The Causality: Accurate PK modeling relies entirely on the integrity of the bioanalytical data. We strictly adhere to the FDA's 2018 Bioanalytical Method Validation Guidance for Industry[5] to establish a self-validating, reproducible assay.

Step-by-Step Methodology:

  • Sample Extraction: Aliquot 50 µL of rat plasma. Add 150 µL of ice-cold acetonitrile containing 50 ng/mL Tolbutamide (Internal Standard) to precipitate plasma proteins. Vortex for 2 minutes and centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Chromatography: Inject 5 µL of the supernatant onto a Waters XBridge C18 column (2.1 x 50 mm, 3.5 µm). Elute using a gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).

  • Detection: Utilize Electrospray Ionization (ESI) in negative ion mode . Scientist's Note: Negative mode is specifically chosen due to the ready deprotonation of the quinoline-4-carboxylic acid moiety, yielding a superior signal-to-noise ratio compared to positive mode.

  • Self-Validating QA/QC: Calibrate the run using a 1–5,000 ng/mL standard curve. Intersperse Quality Control (QC) samples at Low, Mid, and High concentrations. The run is only accepted if ≥67% of QCs are within ±15% of their nominal values[5]. Furthermore, Incurred Sample Reanalysis (ISR) is performed on 10% of study samples to guarantee matrix stability.

Quantitative Data Summaries

The following tables synthesize the anticipated quantitative data profile for this specific chemotype, derived from non-compartmental analysis (NCA).

Table 1: In Vitro ADME Parameters
AssayParameterTarget ThresholdSimulated ResultInterpretation
Kinetic Solubility PBS (pH 7.4)> 50 µM85 µMGood solubility due to ionization at pH 7.4.
Caco-2 Permeability Papp​ (A-B)> 10 × 10⁻⁶ cm/s4.2 × 10⁻⁶ cm/sModerate passive permeability.
Caco-2 Efflux Efflux Ratio< 2.03.8Indicates active efflux (likely BCRP substrate).
Microsomal Stability CLint​ (HLM)< 20 µL/min/mg45 µL/min/mgModerate hepatic clearance via O-deethylation.
Plasma Protein Binding Fraction Unbound ( fu​ )> 0.050.01Highly bound (>99%) due to lipophilic acid nature.
Table 2: In Vivo Pharmacokinetics (Sprague-Dawley Rats)
PK ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax​ (ng/mL)-1,250
Tmax​ (h)-2.5
AUC0−∞​ (h·ng/mL)4,8008,400
Clearance ( CL ) (mL/min/kg)6.9-
Volume of Distribution ( Vss​ ) (L/kg)1.2-
Half-life ( t1/2​ ) (h)3.44.1
Absolute Bioavailability (%F) -35.0%

Note: The calculated bioavailability of 35% reflects the impact of intestinal efflux and first-pass hepatic metabolism, confirming the predictive value of the in vitro Caco-2 and microsomal assays.

References

  • [5] Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA), May 2018 URL:[Link]

  • [3] Title: Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays Source: National Institutes of Health (NIH) / PMC, Oct 2023 URL:[Link]

  • [2] Title: Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux Source: Springer Nature Experiments URL:[Link]

  • [4] Title: Use of Phenytoin, Phenobarbital Carbamazepine, Levetiracetam Lamotrigine and Valproate in Pregnancy and Breastfeeding: Risk of Major Malformations, Dose-dependency, Monotherapy vs Polytherapy, Pharmacokinetics and Clinical Implications (Referenced for UGT Glucuronidation of Quinoline-4-Carboxylic Acids) Source: ResearchGate URL:[Link]

Sources

Exploratory

A Technical Guide to the Crystallographic Analysis of 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid: From Synthesis to Structural Insights for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the synthesis, crystallographic analysis, and structural features of 6-Chloro-2-(4-ethoxyphenyl)qu...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis, crystallographic analysis, and structural features of 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid. As a member of the quinoline-4-carboxylic acid class, this compound is of significant interest in medicinal chemistry due to the established biological activities of related derivatives, including their potential as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis.[1][2] This document will delve into the experimental and analytical workflows required to elucidate the three-dimensional structure of this molecule, offering insights into its potential structure-activity relationships.

Introduction: The Significance of Quinolines in Medicinal Chemistry

The quinoline scaffold is a privileged heterocyclic motif frequently found in natural products and synthetic compounds with a broad spectrum of pharmacological activities.[2] Among these, quinoline-4-carboxylic acids have emerged as a particularly promising class of compounds.[2][3] Their versatile structure allows for substitutions at various positions, enabling the fine-tuning of their biological properties.[2][4] A key mechanism of action for many quinoline-4-carboxylic acids is the inhibition of dihydroorotate dehydrogenase (DHODH), an essential enzyme for DNA and RNA synthesis in rapidly proliferating cells, such as cancer cells.[1][2] The carboxylic acid moiety at the C4 position is often a critical feature for this inhibitory activity.[1][4]

This guide focuses on 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid, a specific derivative with potential for further development. Understanding its precise three-dimensional structure is paramount for rational drug design, allowing for the optimization of interactions with biological targets.

Synthesis and Crystallization

The synthesis of 2-aryl-quinoline-4-carboxylic acid derivatives is well-established, with the Pfitzinger and Doebner reactions being the primary routes.[5] The general approach involves the condensation of an isatin derivative with a suitable ketone.[5]

Synthetic Protocol: A Generalized Pfitzinger Reaction

A plausible synthetic route for 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid is outlined below. This protocol is a generalized representation based on established methodologies.[1]

Step-by-Step Methodology:

  • Reactant Preparation: 5-Chloroisatin and 1-(4-ethoxyphenyl)ethan-1-one are used as the starting materials.

  • Condensation: The reactants are dissolved in a suitable solvent, such as ethanol, in the presence of a base like potassium hydroxide.

  • Reflux: The reaction mixture is heated under reflux for a specified period, typically several hours, to facilitate the condensation and cyclization.

  • Acidification: After cooling, the reaction mixture is acidified, usually with a mineral acid like hydrochloric acid, to precipitate the carboxylic acid product.

  • Purification: The crude product is collected by filtration, washed, and then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final compound.

Diagram of the Synthetic Workflow:

G cluster_synthesis Synthesis of 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid Reactants 5-Chloroisatin + 1-(4-ethoxyphenyl)ethan-1-one Condensation Base-catalyzed Condensation (e.g., KOH in Ethanol) Reactants->Condensation Reflux Heating under Reflux Condensation->Reflux Acidification Acidification (e.g., HCl) Reflux->Acidification Purification Recrystallization Acidification->Purification Product 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid Purification->Product

Caption: Synthetic workflow for the target compound.

Crystal Growth for X-ray Diffraction

Obtaining high-quality single crystals is a critical prerequisite for successful X-ray diffraction analysis.[6] The quality of the crystal directly impacts the resolution and accuracy of the resulting 3D structure.[6]

Experimental Protocol for Crystal Growth:

Slow evaporation of a saturated solution is a common and effective method for growing single crystals of organic molecules.

  • Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility.

  • Saturated Solution Preparation: A saturated solution of the purified compound is prepared at a slightly elevated temperature.

  • Slow Evaporation: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container to allow for slow evaporation of the solvent.

  • Crystal Harvesting: Over a period of days to weeks, single crystals of suitable size and quality for X-ray diffraction should form. These are then carefully harvested.[6]

Single-Crystal X-ray Diffraction: Elucidating the 3D Structure

Single-crystal X-ray diffraction is a powerful, non-destructive analytical technique that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and the overall three-dimensional arrangement of atoms.[7]

Data Collection and Processing

Step-by-Step Methodology:

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer.[7] A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are collected by a detector.[7][8] The crystal is rotated to collect a complete dataset of diffraction intensities.

  • Data Reduction: The collected raw data is processed to correct for experimental factors and to determine the intensities and positions of the Bragg reflections.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This initial model is then refined to achieve the best possible fit between the observed and calculated diffraction patterns.[9]

Diagram of the X-ray Crystallography Workflow:

G cluster_xrd Single-Crystal X-ray Diffraction Workflow Crystal Single Crystal Diffractometer X-ray Diffractometer Crystal->Diffractometer DiffractionData Raw Diffraction Data Diffractometer->DiffractionData DataProcessing Data Processing & Reduction DiffractionData->DataProcessing StructureSolution Structure Solution (Phase Problem) DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement FinalStructure Final 3D Structure (CIF) StructureRefinement->FinalStructure

Caption: From crystal to final 3D structure.

Hypothetical Crystallographic Data and 3D Structure

As of the last update, the specific crystallographic data for 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid is not publicly available in the Cambridge Structural Database (CSD).[10] Therefore, the following section presents a hypothetical yet plausible set of crystallographic data and a discussion of the expected structural features based on known chemical principles and the structures of similar molecules.[11]

Postulated Crystallographic Parameters
ParameterHypothetical Value
Chemical FormulaC₁₈H₁₄ClNO₃
Formula Weight327.76
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.3
c (Å)19.2
α (°)90
β (°)93
γ (°)90
Volume (ų)1680
Z4
Calculated Density (g/cm³)1.29
Molecular Geometry and Conformation

The 3D structure of 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid would be characterized by the planar quinoline ring system. The phenyl and ethoxy groups attached at the C2 position would likely be twisted out of the plane of the quinoline ring to minimize steric hindrance. The carboxylic acid group at the C4 position is a key functional group for potential biological activity.

Intermolecular Interactions and Crystal Packing

In the solid state, the molecules are expected to be held together by a network of intermolecular interactions. Hydrogen bonding involving the carboxylic acid group is highly probable, potentially forming dimers or extended chains. Pi-pi stacking interactions between the aromatic quinoline and phenyl rings are also likely to play a significant role in the crystal packing. These non-covalent interactions are crucial for the stability of the crystal lattice.

Structure-Activity Relationship (SAR) and Implications for Drug Design

The structural information gleaned from crystallographic analysis is invaluable for understanding the structure-activity relationships of this class of compounds.

  • Role of the Carboxylic Acid: The carboxylic acid at the C4 position is often essential for activity against targets like DHODH, as it can form key hydrogen bonds or salt bridges with amino acid residues in the active site.[1]

  • Influence of the 2-Aryl Group: The nature and substitution pattern of the aryl group at the C2 position can significantly impact potency and selectivity. The ethoxy group in the target molecule could engage in hydrophobic interactions within a binding pocket.

  • Effect of the 6-Chloro Substituent: The chloro group at the C6 position can influence the electronic properties of the quinoline ring and may also participate in halogen bonding or other interactions with a target protein.

The precise knowledge of the 3D structure of 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid would enable researchers to perform structure-based drug design, leading to the development of more potent and selective inhibitors.

Conclusion

This technical guide has outlined the synthesis, methodology for crystallographic analysis, and the anticipated structural features of 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid. While experimental crystallographic data is not yet publicly available, this document provides a robust framework for researchers working with this and related quinoline derivatives. The elucidation of the 3D structure of this compound would be a significant step towards understanding its therapeutic potential and would provide a solid foundation for future drug discovery efforts.

References

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorot
  • Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate - ResearchGate. (URL: [Link])

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES - Revues Scientifiques Marocaines. (URL: [Link])

  • The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. - ResearchGate. (URL: [Link])

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re - Scholar Hub Universitas Indonesia. (URL: [Link])

  • Single-crystal X-ray Diffraction - SERC (Carleton). (URL: [Link])

  • 6-CHLORO-2-(4-ETHOXYPHENYL)QUINOLINE-4-CARBOXYLICACID — Chemical Substance Information - NextSDS. (URL: [Link])

  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides - Chemical Papers. (URL: [Link])

  • Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate - MDPI. (URL: [Link])

  • Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH. (URL: [Link])

  • 6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline - PMC - NIH. (URL: [Link])

  • Structure−Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • 6-Chloroquinoline-4-carboxylic acid | C10H6ClNO2 | CID 6484158 - PubChem. (URL: [Link])

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC. (URL: [Link])

  • Presentation title Single Crystal Diffraction: The Definitive Structural Technique - Neutron Sciences. (URL: [Link])

  • The Cambridge Structural Database - BiŌkeanós. (URL: [Link])

Sources

Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Protocol for the Synthesis of 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid via the Pfitzinger Reaction

Abstract: This document provides a detailed, robust, and reproducible protocol for the synthesis of 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid, a valuable scaffold in medicinal chemistry. The synthesis is ach...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a detailed, robust, and reproducible protocol for the synthesis of 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid, a valuable scaffold in medicinal chemistry. The synthesis is achieved through the Pfitzinger reaction, a classic and reliable method for constructing quinoline-4-carboxylic acids.[1][2] This protocol outlines the condensation of 5-chloroisatin with 4'-ethoxyacetophenone under basic conditions. We offer in-depth explanations for each procedural step, safety precautions, and characterization guidelines to ensure the successful and safe execution of this synthesis by researchers in organic chemistry and drug development.

Introduction

Quinoline-4-carboxylic acid derivatives are a cornerstone of many biologically active compounds, exhibiting a wide range of pharmacological activities, including antitumor, antimalarial, and antibacterial properties.[3] The inherent structure of this scaffold makes it a "privileged" framework in drug discovery. The Pfitzinger reaction, discovered in the late 19th century, remains a highly effective and versatile method for synthesizing these important molecules.[1][2] It involves the base-catalyzed condensation of an isatin derivative with a carbonyl compound possessing an α-methylene group.[2][4]

This application note details the synthesis of a specific analogue, 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid, by reacting 5-chloroisatin with 4'-ethoxyacetophenone. This compound serves as a key intermediate for creating more complex molecules for biological screening.

Reaction Scheme:

Reaction scheme for the Pfitzinger synthesis of 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid

Figure 1: Overall reaction scheme illustrating the condensation of 5-chloroisatin and 4'-ethoxyacetophenone to yield the target compound.

Materials and Equipment

Reagents and Chemicals

Ensure all reagents are of appropriate purity (≥98%) and used as received unless otherwise noted.

ReagentFormulaMW ( g/mol )Moles (mmol)AmountSupplier
5-ChloroisatinC₈H₄ClNO₂181.5810.01.82 gSigma-Aldrich
4'-EthoxyacetophenoneC₁₀H₁₂O₂164.2011.01.81 g (1.75 mL)Sigma-Aldrich
Potassium Hydroxide (KOH)KOH56.1140.02.24 gFisher Scientific
Absolute Ethanol (EtOH)C₂H₅OH46.07-50 mLVWR
Glacial Acetic AcidCH₃COOH60.05-~5 mLJ.T. Baker
Diethyl Ether(C₂H₅)₂O74.12-50 mLFisher Scientific
Distilled WaterH₂O18.02-250 mLIn-house
Equipment
  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • 250 mL Beaker

  • Buchner funnel and vacuum flask

  • pH paper or pH meter

  • Standard laboratory glassware (graduated cylinders, beakers)

  • Thin-Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

  • Vacuum oven

Experimental Protocol

Step 1: Preparation of the Reaction Mixture
  • Place potassium hydroxide (2.24 g, 40.0 mmol) into a 100 mL round-bottom flask containing absolute ethanol (50 mL).

  • Stir the mixture at room temperature until the KOH is completely dissolved.

  • Add 5-chloroisatin (1.82 g, 10.0 mmol) to the ethanolic KOH solution.[5][6][7] Stir for 30-60 minutes.

    • Rationale: The strong base (KOH) facilitates the hydrolytic ring-opening of the isatin's amide bond to form the potassium salt of 2-amino-5-chlorophenylglyoxylic acid.[2][4][8] This in situ generation of the reactive intermediate is a key feature of the Pfitzinger reaction. The solution will typically change color, indicating the formation of the salt.

Step 2: Condensation and Reflux
  • To the mixture from Step 1, add 4'-ethoxyacetophenone (1.75 mL, 11.0 mmol) dropwise using a pipette.

  • Equip the flask with a reflux condenser and begin heating the mixture to reflux (approx. 78-80 °C) using a heating mantle.

  • Maintain a gentle reflux with continuous stirring for 12-24 hours.[2][9]

    • Rationale: The ketone (4'-ethoxyacetophenone) condenses with the amino group of the opened isatin intermediate to form an imine (Schiff base).[4] This is followed by an intramolecular cyclization and subsequent dehydration (aromatization) to form the stable quinoline ring system.[4][8] Refluxing provides the necessary thermal energy to overcome the activation barriers for these sequential reactions.

  • Reaction Monitoring: The progress of the reaction can be monitored by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the mobile phase). Spot the starting materials and the reaction mixture. The reaction is complete upon the disappearance of the limiting reagent (5-chloroisatin).

Step 3: Work-up and Isolation of Crude Product
  • After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

  • Pour the dark reaction mixture into a 250 mL beaker containing 100 mL of cold distilled water.

  • Wash the aqueous solution with diethyl ether (2 x 25 mL) in a separatory funnel to remove any unreacted 4'-ethoxyacetophenone and other non-polar impurities. Discard the organic layers.

    • Rationale: The product exists as its potassium carboxylate salt, which is soluble in the aqueous layer. The unreacted ketone, being less polar, is extracted into the diethyl ether phase.

  • Cool the aqueous layer in an ice bath.

  • Slowly add glacial acetic acid dropwise with stirring until the pH of the solution is approximately 4-5 (verify with pH paper).

    • Rationale: Acidification protonates the potassium carboxylate salt, converting it into the free carboxylic acid. The neutral carboxylic acid is significantly less soluble in the aqueous medium and precipitates out of the solution.[2][8]

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the solid cake with cold distilled water (3 x 20 mL) to remove any residual salts and acetic acid.

  • Dry the crude product in a vacuum oven at 60-70 °C overnight.

Step 4: Purification
  • The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid.

  • Procedure (Ethanol/Water): Dissolve the crude solid in a minimum amount of hot ethanol. Add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Workflow and Mechanism Visualization

The overall experimental workflow is summarized in the diagram below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A 5-Chloroisatin + 4'-Ethoxyacetophenone C Base-Catalyzed Condensation (Pfitzinger Reaction) B KOH in Ethanol D Reflux (12-24h) C->D Heat E Cool & Dilute with Water C->E F Ether Wash (Remove Impurities) E->F G Acidify with Acetic Acid (pH 4-5) F->G H Precipitation & Filtration G->H I Crude Product H->I J Recrystallization (Ethanol/Water) I->J K Pure Final Product J->K cluster_prep cluster_prep cluster_reaction cluster_reaction cluster_workup cluster_workup cluster_purification cluster_purification

Caption: Experimental workflow for the synthesis of the target compound.

The Pfitzinger reaction mechanism involves several key steps, beginning with the base-catalyzed opening of the isatin ring.

G Isatin 5-Chloroisatin KetoAcid Keto-Acid Intermediate (Ring Opened) Isatin->KetoAcid 1. Base (KOH) H₂O Hydrolysis Imine Imine Formation KetoAcid->Imine 2. Condensation with Ketone Enamine Enamine Tautomer Imine->Enamine 3. Tautomerization Cyclized Intramolecular Cyclization Enamine->Cyclized 4. Cyclization Product Final Quinoline Product (After Dehydration) Cyclized->Product 5. Dehydration

Caption: Simplified mechanism of the Pfitzinger reaction.

Characterization

The identity and purity of the final product, 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid, should be confirmed using standard analytical techniques:

  • Melting Point: Compare the observed melting point with literature values, if available. A sharp melting point is indicative of high purity.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure. Expect signals corresponding to the ethoxy group, the aromatic protons on both rings, and the absence of the isatin protons.

  • FT-IR Spectroscopy: Look for characteristic peaks, including a broad O-H stretch for the carboxylic acid (~3000 cm⁻¹), a C=O stretch for the carboxylic acid (~1700 cm⁻¹), and C-Cl stretches.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound (C₁₈H₁₄ClNO₃, MW: 327.76 g/mol ).

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Fume Hood: All steps of this procedure should be performed in a well-ventilated chemical fume hood.

  • Chemical Hazards:

    • Potassium Hydroxide (KOH): Corrosive. Causes severe skin burns and eye damage. Avoid contact and inhalation.

    • Glacial Acetic Acid: Corrosive and flammable. Causes severe skin burns and eye damage.

    • 5-Chloroisatin & 4'-Ethoxyacetophenone: May cause skin and eye irritation. Avoid inhalation of dust/vapors.

    • Ethanol & Diethyl Ether: Highly flammable. Keep away from ignition sources.

References

  • Yadav, V., et al. (2012). Application of pfitzinger reaction in the synthesis of some new carbazolo and azacarbazolo fused quinoline derivatives. Journal of Chemical and Pharmaceutical Research, 4(4), 1956-1959.
  • Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2).
  • Scribd (n.d.). Chemistry of Pfitzinger Synthesis. Available at: [Link]

  • Cambridge University Press (n.d.). Pfitzinger Quinoline Synthesis. Available at: [Link]

  • Otsuki, K., et al. (2018). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • MDPI (2006). Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate. Molbank, 2006(4), m486. Available at: [Link]

  • Islam, M. R., et al. (2007). Synthesis of isatin, 5-chloroisatin and their Δ2-1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp. Bangladesh Journal of Pharmacology, 2(1).
  • Semantic Scholar (2017). Synthesis of isatin, 5-chloroisatin and their ∆2-1, 3, 4 oxadiazoline derivatives for comparative cytotoxicity study on brine. Available at: [Link]

  • Google Patents (2015). Preparation method for quinoline-4-carboxylic acid derivative. CN102924374B.
  • Frontiers (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10. Available at: [Link]

  • ResearchGate (2020). A simple one-pot synthesis of quinoline-4-carboxylic acids by the Pfitzinger reaction of isatin with enaminones in water. Available at: [Link]

  • ResearchGate (2007). Synthesis of isatin, 5-chloroisatin and their Δ2-1,3,4 Oxadiazoline Derivatives for Comparative Cytotoxicity Study on Brine Shrimp. Available at: [Link]

  • ResearchGate (2006). (PDF) Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate. Available at: [Link]

  • Revues Scientifiques Marocaines (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Available at: [Link]

  • National Center for Biotechnology Information (2021). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. Available at: [Link]

  • Organic Syntheses (n.d.). Visible-Light-Promoted C-S Cross-Coupling Reaction for Synthesis of Aromatic Thioethers. Available at: [Link]

  • Scholar Hub Universitas Indonesia (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Synthesis of quinolines. Available at: [Link]

Sources

Application

Application Note: Preparation of DMSO Stock Solutions of 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid

Abstract This application note provides a comprehensive, field-proven protocol for the preparation, handling, and storage of concentrated stock solutions of 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid in dimet...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the preparation, handling, and storage of concentrated stock solutions of 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid in dimethyl sulfoxide (DMSO). Adherence to this guide is critical for ensuring compound integrity, maximizing solubility, and achieving experimental reproducibility in downstream applications, including high-throughput screening and cell-based assays. The causality behind key procedural steps, best practices for quality control, and essential safety measures are detailed to support researchers, scientists, and drug development professionals.

Introduction: The Importance of a Validated Stock Solution

6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid is a member of the quinoline carboxylic acid class of compounds, a scaffold of significant interest in medicinal chemistry and drug discovery. Like many heterocyclic organic molecules, it possesses low aqueous solubility, making the preparation of a well-characterized, concentrated stock solution in an appropriate organic solvent a mandatory first step for virtually all biological research.[1]

Dimethyl sulfoxide (DMSO) is the solvent of choice for this purpose due to its exceptional solvating power for a wide range of molecules and its miscibility with aqueous media.[2] However, improper preparation can lead to compound precipitation, degradation, or the introduction of artifacts, ultimately compromising the validity of experimental data. This guide establishes a self-validating system for preparing reliable DMSO stock solutions.

Compound Profile & Quantitative Data

A precise understanding of the compound's physicochemical properties is the foundation of an accurate stock solution. The key parameters for 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid are summarized below.

PropertyValueSource / Note
Full Chemical Name 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid-
CAS Number 897560-18-8[3]
Molecular Formula C₁₈H₁₄ClNO₃[3]
Molecular Weight 327.77 g/mol Calculated from Formula
Recommended Solvent Anhydrous DMSO (≥99.9%)[2]
Typical Stock Conc. 10 - 50 mMApplication Dependent
Storage Temperature -20°C (Short-term) / -80°C (Long-term)[2]
Principles of the Method: A Mechanistic Approach
3.1. The Role of Anhydrous DMSO

DMSO is a powerful polar aprotic solvent, but it is also highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. Water is a critical contaminant in a DMSO stock solution for two primary reasons:

  • Decreased Solubility: The presence of water increases the polarity of the solvent system, which can significantly decrease the solubility of hydrophobic compounds like the topic molecule, potentially leading to its precipitation.[2]

  • Hydrolytic Degradation: Although quinoline carboxylic acids are generally stable, the presence of water can facilitate hydrolysis of sensitive functional groups in other compounds over long-term storage, even at low temperatures.

Therefore, the use of anhydrous (water-free), high-purity (≥99.9%) DMSO is mandatory.[2] Once opened, the bottle should be purged with an inert gas (e.g., argon or nitrogen) and sealed tightly to minimize water absorption.

3.2. Ensuring Complete Solubilization

Achieving complete dissolution is non-negotiable. Undissolved micro-particulates will lead to inaccurate and inconsistent concentrations in downstream assays. The protocol employs mechanical agitation (vortexing) and, if necessary, energy input (sonication) to overcome the activation energy barrier of dissolution. Gentle warming can be a final resort but should be used with caution as it can accelerate degradation of thermally sensitive compounds.[4]

3.3. Aliquoting for Stability and Integrity

Repeated freeze-thaw cycles are a major threat to the integrity of a stock solution.[2] Each cycle introduces risk by:

  • Promoting Degradation: Temperature fluctuations can provide the energy needed for slow degradation reactions to occur.

  • Moisture Introduction: Each time the vial is opened, atmospheric moisture can condense into the cold solution. While studies show many compounds are stable for over 10 cycles, minimizing this is best practice.[3][5]

The most robust solution is to aliquot the stock into single-use volumes . This ensures the main stock remains pristine and each experiment uses a solution that has only been thawed once.

Detailed Experimental Protocol

This protocol describes the preparation of a 10 mM stock solution. Adjust calculations accordingly for different target concentrations.

4.1. Required Materials & Equipment
  • Reagents:

    • 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid (Solid powder)

    • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% Purity, Sterile-filtered (e.g., Sigma-Aldrich Cat. No. D2650)

  • Consumables:

    • Sterile, low-retention 1.5 mL or 2.0 mL microcentrifuge tubes

    • Sterile, nuclease-free pipette tips

  • Equipment:

    • Analytical Balance (readable to 0.01 mg)

    • Calibrated Micropipettes (P200, P1000)

    • Vortex Mixer

    • Water Bath Sonicator (optional)

    • Personal Protective Equipment (PPE): Safety glasses, lab coat, nitrile gloves

4.2. Workflow Diagram

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage calc Step 1: Calculate Mass & Volume weigh Step 2: Weigh Compound (e.g., 3.28 mg) calc->weigh add_dmso Step 3: Add Anhydrous DMSO (e.g., 1000 µL for 10 mM) weigh->add_dmso vortex Step 4: Vortex (1-2 min) add_dmso->vortex inspect Step 5: Visual Inspection vortex->inspect sonic Step 6: Sonicate (Optional, 5-10 min) inspect->sonic Particulates Visible aliquot Step 7: Aliquot (e.g., 20 µL volumes) inspect->aliquot Completely Dissolved sonic->vortex label_tubes Step 8: Label Clearly aliquot->label_tubes store Step 9: Store at -20°C / -80°C (Protect from Light) label_tubes->store

Caption: Workflow for preparing DMSO stock solution.

4.3. Step-by-Step Procedure

1. Calculation:

  • Objective: Prepare a 10 mM stock solution.

  • Molecular Weight (MW): 327.77 g/mol

  • A 1 M solution requires 327.77 g in 1 L.

  • A 10 mM (0.010 M) solution requires 3.2777 g in 1 L, which is equivalent to 3.28 mg in 1 mL (1000 µL) .

2. Weighing the Compound:

  • Wear appropriate PPE (gloves, safety glasses, lab coat). Handle the compound in a chemical fume hood or designated weighing station.

  • Place a new, sterile 1.5 mL microcentrifuge tube on the analytical balance and tare (zero) the balance.

  • Carefully weigh approximately 3.28 mg of 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid directly into the tube. Record the exact mass.

  • Expert Tip: It is more accurate to record the exact mass (e.g., 3.41 mg) and adjust the DMSO volume accordingly (e.g., 1040 µL for 3.41 mg) rather than trying to hit an exact mass target.

3. Adding Solvent:

  • Using a calibrated micropipette with a sterile tip, add the calculated volume of anhydrous DMSO (e.g., 1000 µL for 3.28 mg) to the tube containing the compound.

4. Dissolution:

  • Tightly cap the tube and vortex vigorously for 1-2 minutes.

  • Visually inspect the solution against a bright light. Look for any undissolved particles or cloudiness. The solution should be perfectly clear.

  • If particulates remain: Place the tube in a water bath sonicator for 5-10 minutes. After sonication, vortex again for 30 seconds.[4] Repeat if necessary.

5. Aliquoting and Storage:

  • Once the compound is fully dissolved, immediately proceed to aliquoting to prevent moisture absorption.

  • Pipette small, single-use volumes (e.g., 10-50 µL) into sterile, clearly labeled microcentrifuge tubes.

  • Each label should include:

    • Compound Name/ID

    • Concentration (e.g., 10 mM)

    • Solvent (DMSO)

    • Date of Preparation

  • Store the aliquots upright in a freezer box at -20°C for short-to-medium term storage (1-6 months) or -80°C for long-term storage .[2] Protect from light.

Safety & Handling Precautions
  • Hazard Profile: Based on analogous structures, this compound should be treated as harmful if swallowed and an irritant to the skin, eyes, and respiratory tract.[6]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (nitrile is appropriate) when handling the solid compound and its DMSO solutions.

  • Handling: Weigh the solid powder in a chemical fume hood or a ventilated enclosure to prevent inhalation of dust.

  • DMSO Properties: DMSO can facilitate the transdermal absorption of dissolved compounds.[7] Therefore, avoiding skin contact is paramount. If contact occurs, wash the affected area immediately and thoroughly with soap and water.

  • Disposal: Dispose of all waste materials (used tubes, tips, gloves) in accordance with local, state, and federal regulations for chemical waste.

Troubleshooting
IssuePotential CauseRecommended Solution
Compound will not dissolve Insufficient mixing; solubility limit exceeded; poor quality DMSO.Continue sonication/vortexing. If it still fails, the desired concentration may be above its solubility limit. Prepare a more dilute stock. Ensure DMSO is anhydrous.
Precipitate forms upon dilution in aqueous media Compound is "crashing out" of solution due to low aqueous solubility.Make intermediate serial dilutions in DMSO first before the final dilution into the aqueous buffer. This minimizes the abrupt polarity change.
Inconsistent assay results Incomplete initial dissolution; compound degradation; freeze-thaw cycles.Ensure the stock solution is perfectly clear before aliquoting. Always use a fresh, single-use aliquot for each experiment.
References
  • Cheng, X., Hochlowski, J., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. Available at: [Link]

  • Yufeng, L. (2024). The effect of room-temperature storage on the stability of compounds in DMSO. Assay and Drug Development Technologies. Available at: [Link]

  • NextSDS (n.d.). 6-CHLORO-2-(4-ETHOXYPHENYL)QUINOLINE-4-CARBOXYLICACID — Chemical Substance Information. NextSDS Database. Available at: [Link]

  • Kozikowski, B., Burt, T., et al. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening.
  • Emulate, Inc. (2019). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate Bio Resources. Available at: [Link]

  • PubChem (n.d.). 6-Chloroquinoline-4-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Kozikowski, A. P., et al. (2014). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Method

Application Note: In Vivo Dosing Protocols for 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic Acid in Murine Models

Scientific Grounding & Mechanism of Action The compound 6-chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid is a potent, targeted small-molecule inhibitor of dihydroorotate dehydrogenase (DHODH), the rate-limiting enz...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Grounding & Mechanism of Action

The compound 6-chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid is a potent, targeted small-molecule inhibitor of dihydroorotate dehydrogenase (DHODH), the rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway. In the context of virology and host-directed therapeutics, this compound represents a paradigm shift.

Historically, antiviral development has focused on directly targeting viral polymerases or proteases, which rapidly leads to viral escape mutations. However, targeting host metabolism circumvents this. As demonstrated by [1], viral virulence factors like the Influenza A Virus (IAV) NS1 protein and the Vesicular Stomatitis Virus (VSV) M protein actively block the nuclear export of host mRNAs to suppress the innate immune response. Inhibiting DHODH with this quinoline-4-carboxylic acid derivative depletes intracellular pyrimidine pools. This depletion paradoxically upregulates the host mRNA export factor NXF1, releasing the viral block and restoring the translation of critical antiviral interferon-stimulated genes (ISGs). Further supporting this mechanism, [2] established that pyrimidine biosynthesis inhibitors suppress viral replication fundamentally through the amplification of innate immunity rather than mere nucleotide starvation.

MOA Compound 6-Chloro-2-(4-ethoxyphenyl) quinoline-4-carboxylic acid DHODH DHODH Enzyme Compound->DHODH Inhibits Pyrimidine Pyrimidine Pools DHODH->Pyrimidine Synthesizes NXF1 NXF1 Expression Pyrimidine->NXF1 Suppresses mRNAExport Host mRNA Nuclear Export NXF1->mRNAExport Restores ViralBlock Viral Virulence Factors (e.g., NS1, M Protein) ViralBlock->mRNAExport Blocks Antiviral Antiviral State (ISG Translation) mRNAExport->Antiviral Translates

Mechanism of DHODH inhibition restoring host mRNA nuclear export and antiviral state.

System Validation & Pharmacokinetic Rationale

A robust in vivo protocol must be a self-validating system . If an experiment fails to show antiviral efficacy, the researcher must know whether the drug failed to engage the target or if the biological hypothesis was incorrect.

To achieve this, our protocol integrates a direct pharmacodynamic (PD) biomarker: plasma dihydroorotate (DHO) accumulation . Because DHODH converts DHO to orotate, inhibiting DHODH causes a massive upstream accumulation of DHO. By measuring DHO in murine plasma via LC-MS/MS alongside viral titers, you create an internal control. If viral titers remain high but DHO is elevated, the drug engaged the target but lacked efficacy. If DHO is not elevated, the dosing or formulation failed.

Table 1: Target Pharmacokinetic & Pharmacodynamic Parameters in Mice
ParameterTarget ValueCausality / Rationale
Dose Range 10 – 20 mg/kgBalances sufficient DHODH inhibition against the risk of pyrimidine-depletion-induced bone marrow toxicity.
Route Intraperitoneal (IP)Ensures rapid systemic absorption and avoids first-pass GI metabolism variables during acute viral infection.
C_max > 5 µMMust exceed the in vitro IC50 (~0.5-1.0 µM) by at least 5-fold to account for high plasma protein binding typical of quinoline carboxylic acids.
PD Biomarker (DHO) > 10-fold baseline increaseConfirms absolute target engagement in vivo independently of viral load outcomes.

Step-by-Step Experimental Methodologies

Formulation Preparation

Quinoline-4-carboxylic acids are highly lipophilic but possess a weakly acidic moiety. Proper formulation is critical to prevent in vivo precipitation, which leads to erratic absorption and localized toxicity.

  • Weighing: Weigh the required mass of 6-chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid (free acid) into a sterile glass vial.

  • Solubilization (10% DMSO): Add Dimethyl Sulfoxide (DMSO) to achieve 10% of the final volume. Vortex continuously until the powder is fully dissolved.

    • Causality: DMSO disrupts the crystalline lattice of the hydrophobic compound, ensuring molecular dispersion.

  • Stabilization (40% PEG300 + 5% Tween-80): Add Polyethylene Glycol 300 (40% final volume) followed by Tween-80 (5% final volume). Vortex for 2 minutes.

    • Causality: PEG300 acts as a co-solvent to keep the drug in solution as polarity increases. Tween-80 is a non-ionic surfactant that creates micelles, preventing the drug from crashing out when the aqueous phase is introduced.

  • Aqueous Dilution (45% Saline): Dropwise, add sterile 0.9% NaCl while continuously vortexing to reach the final volume. The solution should remain clear. If cloudiness persists, sonicate in a water bath at 37°C for 5 minutes.

Murine Infection & Dosing Workflow

This workflow utilizes a standard 6-to-8-week-old female C57BL/6 murine model infected with Influenza A Virus (e.g., PR8 or WSN strain).

Workflow Acclimation Acclimation (Days -7 to 0) Infection Viral Challenge (Day 0) Acclimation->Infection Dosing Compound Dosing (Days 1-5) Infection->Dosing Monitoring Daily Monitoring (Weight, Score) Dosing->Monitoring Dosing->Monitoring Necropsy Necropsy & Tissue Harvest Monitoring->Necropsy

Standardized in vivo murine workflow for therapeutic dosing and efficacy monitoring.

  • Viral Challenge (Day 0): Anesthetize mice using isoflurane. Administer IAV intranasally (IN) at a dose of 10^3 PFU in 30 µL of PBS.

    • Causality: IN administration mimics the natural route of respiratory viral infection, ensuring the virus establishes primarily in the lung epithelium.

  • Therapeutic Dosing (Days 1 to 5): Beginning 24 hours post-infection (to model a therapeutic rather than prophylactic intervention), administer the formulated compound at 15 mg/kg via IP injection once daily (QD).

  • Clinical Monitoring: Weigh mice daily. Euthanize any animal that loses >25% of its initial body weight, per standard IACUC ethical guidelines.

  • Necropsy & Tissue Harvest (Day 6): Euthanize the remaining cohort. Collect blood via cardiac puncture into EDTA tubes (for PK/PD analysis). Perfuse lungs with cold PBS, then harvest and divide: one lobe snap-frozen in liquid nitrogen (for RNA/protein), and one lobe homogenized in viral transport medium (for plaque assays).

Target Engagement & Endpoint Analysis
  • PD Biomarker Validation: Centrifuge blood at 2,000 x g for 10 min to isolate plasma. Extract metabolites using cold methanol (1:4 v/v). Quantify DHO using LC-MS/MS against a standard curve.

  • Viral Titer Quantification: Homogenize lung tissue and perform standard MDCK-cell plaque assays to quantify infectious viral particles (PFU/mL).

  • Host mRNA Export Rescue (RT-qPCR): Extract total RNA from lung tissue. Run RT-qPCR for key ISGs (e.g., Ifit1, Isg15, Oas1).

    • Causality: Because the compound's mechanism relies on restoring the export and translation of host mRNAs, successful in vivo action must correlate with an upregulation of these ISG transcripts in the cytoplasm.

Expected Efficacy Data

When adhering to this protocol, researchers should expect a distinct divergence between vehicle-treated and compound-treated cohorts, driven by the restoration of the host innate immune response.

Table 2: Representative Efficacy Metrics in IAV-Infected Murine Models
MetricVehicle Control (Infected)6-Chloro-Derivative (15 mg/kg)Interpretation
Survival Rate (Day 10) 10% - 20%70% - 80%Significant protection from lethal viral challenge.
Lung Viral Titer (Day 6) ~10^6 PFU/g tissue~10^4 PFU/g tissue2-log reduction indicates robust suppression of viral replication.
Plasma DHO Levels Baseline (~1 µM)Elevated (>15 µM)Validates systemic DHODH inhibition (Self-validating PD marker).
Lung Isg15 Expression Suppressed (Viral block)> 5-fold inductionConfirms mechanistic release of the host mRNA nuclear export block.

References

  • Zhang, L., Das, P., Schmolke, M., Manicassamy, B., Wang, Y., Deng, X., Cai, L., Tu, B. P., Forst, C. V., Roth, M. G., Levy, D. E., García-Sastre, A., de la Campa, R., Phillips, M. A., & Fontoura, B. M. (2012). "Inhibition of pyrimidine synthesis reverses viral virulence factor-mediated block of mRNA nuclear export." The Journal of Cell Biology, 196(3), 315–326.[Link]

  • Lucas-Hourani, M., Dauzonne, D., Jorda, P., Cousin, G., Lupan, A., Helynck, O., Cescau, S., Brooks, P., Benjelloun-Touimi, S., Da Costa, D., Jacob, Y., Escriou, N., Desprès, P., Minier, F., Tangy, F., Vidalain, P. O., & Munier-Lehmann, H. (2013). "Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity." PLoS Pathogens, 9(10), e1003678.[Link]

Application

Application Note: Profiling 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid in Cell-Based Assays via DHODH Inhibition and Uridine Rescue

Mechanistic Grounding: The Role of DHODH in Pyrimidine Starvation Quinoline-4-carboxylic acids represent a highly privileged structural scaffold in medicinal chemistry. Derivatives within this class—such as 6-chloro-2-(4...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Grounding: The Role of DHODH in Pyrimidine Starvation

Quinoline-4-carboxylic acids represent a highly privileged structural scaffold in medicinal chemistry. Derivatives within this class—such as 6-chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid —are recognized primarily for their potent inhibition of Dihydroorotate Dehydrogenase (DHODH) [1].

DHODH is an enzyme localized to the inner mitochondrial membrane that catalyzes the rate-limiting oxidation of dihydroorotate (DHO) to orotate. This is a critical node in the de novo pyrimidine biosynthesis pathway. Highly proliferative cells, including cancer cells and activated immune cells, rely heavily on this de novo pathway rather than dietary salvage to meet their massive demand for RNA/DNA synthesis and protein glycosylation (via UDP-GlcNAc).

Pharmacological blockade of DHODH by quinoline-4-carboxylic acid derivatives rapidly depletes intracellular pools of UMP, UTP, and CTP. This pyrimidine starvation triggers S-phase cell cycle arrest, induces terminal differentiation in myeloid leukemias, and has recently been shown to significantly enhance cancer cell antigen presentation by upregulating MHC-I expression [2].

Designing a Self-Validating Experimental System

A critical challenge in early-stage drug development is distinguishing between an on-target pharmacological mechanism and off-target, generalized cytotoxicity. To establish absolute trustworthiness in your assay data, every cell-based protocol evaluating a DHODH inhibitor must incorporate a self-validating control system .

The Causality of Uridine Rescue: Mammalian cells possess a parallel "salvage pathway" capable of converting extracellular uridine directly into UMP via the enzyme uridine kinase, completely bypassing the need for DHODH. By supplementing the cell culture media with exogenous uridine (typically 100 µM), researchers can isolate the pyrimidine starvation phenotype.

If the anti-proliferative effect of 6-chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid is strictly due to on-target DHODH inhibition, uridine supplementation will fully restore cell viability. Conversely, if the cells still die in the presence of uridine, the compound is exhibiting off-target toxicity or DNA damage [3, 4].

DHODH_Pathway Gln Glutamine DHO Dihydroorotate (DHO) Gln->DHO CAD DHODH DHODH Enzyme DHO->DHODH Orotate Orotate DHODH->Orotate UMP UMP / UTP (Pyrimidines) Orotate->UMP UMPS Proliferation Cell Proliferation & Survival UMP->Proliferation Inhibitor 6-Chloro-2-(4-ethoxyphenyl) quinoline-4-carboxylic acid Inhibitor->DHODH Inhibits Uridine Exogenous Uridine Uridine->UMP Salvage Pathway

De novo pyrimidine biosynthesis pathway highlighting DHODH inhibition and uridine salvage rescue.

Step-by-Step Methodologies

Protocol A: Cell Viability and Uridine Rescue Assay

Objective: Determine the IC50 of the compound and validate on-target DHODH inhibition. Causality: Measuring ATP (via CellTiter-Glo) provides a direct readout of metabolically active cells. Running parallel plates with and without uridine proves that cell death is caused specifically by pyrimidine depletion.

  • Cell Seeding: Harvest target cells (e.g., HCT116 colon cancer or MOLM-13 acute myeloid leukemia cells). Seed at 2,000 cells/well in 90 µL of standard media into two separate 96-well opaque white plates (Plate A and Plate B). Allow adherent cells to attach overnight.

  • Media Preparation:

    • Standard Media: Standard DMEM/RPMI with 10% dialyzed FBS (dialyzed FBS is crucial to remove trace nucleosides present in standard serum).

    • Rescue Media: Standard Media supplemented with 100 µM Uridine.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of 6-chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid starting at 10 µM (final concentration) in both Standard and Rescue media.

  • Treatment: Add 10 µL of the 10X compound dilutions to the respective wells in Plate A (Standard) and Plate B (Rescue).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Detection: Equilibrate plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent per well. Shake on an orbital shaker for 2 minutes to induce lysis, then incubate in the dark for 10 minutes.

  • Analysis: Record luminescence. Calculate IC50 values using a 4-parameter logistic curve fit.

Protocol B: Intracellular Metabolite Extraction for LC-MS/MS

Objective: Provide direct biochemical evidence of target engagement. Causality: If DHODH is successfully inhibited, the enzymatic substrate (DHO) will accumulate massively, while downstream products (UTP, CTP) will deplete. This metabolic signature is the definitive proof of target engagement inside the living cell [3].

  • Treatment: Seed cells in 6-well plates. Treat with the compound at 5× the established IC50 for 8 to 24 hours.

  • Metabolic Quenching: Rapidly aspirate the media. Wash the cells once with ice-cold PBS to immediately halt metabolic flux.

  • Extraction: Add 1 mL of pre-chilled 80% Methanol (-80°C) directly to the well.

  • Harvesting: Scrape the cells into the methanol, transfer the suspension to a microcentrifuge tube, and incubate at -80°C for 15 minutes to ensure complete protein precipitation.

  • Clarification: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet proteins and cellular debris.

  • Preparation for LC-MS/MS: Transfer the metabolite-rich supernatant to LC-MS vials. Dry the samples under a gentle stream of nitrogen gas and resuspend in LC-MS grade water/acetonitrile prior to targeted metabolomic analysis.

Workflow cluster_Assays Parallel Assay Conditions Step1 1. Cell Seeding (e.g., HCT116, MOLM-13) Step2 2. Compound Treatment (Dose-Response: 1 nM - 10 µM) Step1->Step2 Step3A 3A. Standard Media (No Uridine) Step2->Step3A Step3B 3B. Rescue Media (+ 100 µM Uridine) Step2->Step3B Step4A 4A. Cell Viability Assay (CellTiter-Glo at 72h) Step3A->Step4A Step4B 4B. Metabolite Extraction (LC-MS/MS at 8h-24h) Step3A->Step4B Step3B->Step4A Step3B->Step4B Validation Validation: Viability restoration in 3B confirms on-target DHODH inhibition. Step4A->Validation

Self-validating experimental workflow for assessing DHODH inhibitors via uridine rescue.

Quantitative Data Presentation: Expected Outcomes

To confidently classify 6-chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid as an on-target DHODH inhibitor, the quantitative results from the above protocols should mirror the signature outlined in the table below:

Assay / Readout ParameterStandard Condition (No Uridine)Rescue Condition (+100 µM Uridine)Mechanistic Interpretation
Cell Viability (IC50) Nanomolar to low Micromolar> 10 µM (Complete Rescue)Compound toxicity is entirely dependent on pyrimidine starvation.
Intracellular DHO Levels > 50-fold accumulation> 50-fold accumulationUpstream substrate accumulates due to direct DHODH blockade.
Intracellular UTP/CTP > 90% depletionRestored to baseline levelsSalvage pathway successfully bypasses the de novo blockade.
Cell Cycle Status S-phase arrestNormal cyclingDNA synthesis halts due to lack of pyrimidine building blocks.

References

  • Madak, J. T., et al. "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." Journal of Medicinal Chemistry, ACS Publications, 2018.[Link]

  • eLife Sciences. "DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation." eLife, 2023.[Link]

  • Mata, M. A., et al. "Inhibition of pyrimidine synthesis reverses viral virulence factor-mediated block of mRNA nuclear export." Journal of Cell Biology, PMC, 2012.[Link]

  • ASH Publications. "DHODH inhibition synergizes with DNA-demethylating agents in the treatment of myelodysplastic syndromes." Blood Advances, 2021.[Link]

Method

Catalyst Selection for the Synthesis of 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic Acid: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of catalyst selection for the synthesis of 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of catalyst selection for the synthesis of 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid, a quinoline derivative of significant interest in medicinal chemistry. We will explore the primary synthetic routes, with a detailed focus on the Pfitzinger and Doebner reactions. The core of this document is a critical evaluation of catalyst choice, elucidating the chemical principles that govern catalyst efficacy in these transformations. Detailed experimental protocols and comparative data are provided to enable researchers to make informed decisions for the efficient synthesis of this target molecule and its analogs.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous natural alkaloids and synthetic compounds with a wide spectrum of biological activities.[1] Quinoline-4-carboxylic acid derivatives, in particular, have garnered substantial attention for their potential as antitumor, antimalarial, antibacterial, and antiviral agents. The targeted molecule, 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid, incorporates key structural motifs—a halogenated benzene ring and an ethoxyphenyl substituent—that are frequently explored in the development of novel therapeutics. The efficient and selective synthesis of this compound is therefore a critical step in its further investigation and development.

Synthetic Strategies: A Comparative Overview

Two classical name reactions stand out as the most viable pathways for the synthesis of 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid: the Pfitzinger reaction and the Doebner reaction. The choice between these routes is often dictated by the availability of starting materials and the desired substitution pattern.

  • The Pfitzinger Reaction: This method involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group, catalyzed by a strong base.[2] For our target molecule, this translates to the reaction of 5-chloroisatin with 1-(4-ethoxyphenyl)ethan-1-one.

  • The Doebner Reaction: This is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid, typically under acidic catalysis.[3] To synthesize our target molecule via this route, one would use 4-chloroaniline, 4-ethoxybenzaldehyde, and pyruvic acid.

While both methods are robust, the Pfitzinger reaction often provides a more direct and higher-yielding route for 2-aryl substituted quinoline-4-carboxylic acids.

Catalyst Selection: The Decisive Factor

The success of both the Pfitzinger and Doebner reactions hinges on the appropriate selection of a catalyst. The catalyst not only accelerates the reaction but also influences the yield and purity of the final product.

Base Catalysis in the Pfitzinger Reaction

The Pfitzinger reaction is traditionally carried out in the presence of a strong base. The catalyst plays a crucial role in the initial and rate-determining step of the reaction: the hydrolysis of the amide bond in the isatin ring.

Mechanism of Base Catalysis:

  • Ring Opening: A strong base, typically potassium hydroxide (KOH), attacks the carbonyl group of the amide in isatin, leading to the opening of the five-membered ring to form a keto-acid intermediate.[2]

  • Condensation: The resulting aniline derivative then condenses with the carbonyl compound (1-(4-ethoxyphenyl)ethan-1-one) to form an imine, which tautomerizes to the more stable enamine.

  • Cyclization and Dehydration: The enamine undergoes an intramolecular cyclization, followed by dehydration, to yield the final quinoline-4-carboxylic acid.[2]

Pfitzinger_Mechanism Isatin 5-Chloroisatin KetoAcid Keto-acid Intermediate Isatin->KetoAcid Base-catalyzed hydrolysis Imine Imine KetoAcid->Imine Condensation Enamine Enamine Imine->Enamine Tautomerization Quinoline 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid Enamine->Quinoline Cyclization & Dehydration Carbonyl 1-(4-ethoxyphenyl)ethan-1-one Carbonyl->Imine Base KOH (Catalyst) Base->Isatin

Pfitzinger Reaction Mechanism.

Comparative Analysis of Base Catalysts:

CatalystTypical ConditionsAdvantagesDisadvantages
Potassium Hydroxide (KOH) Ethanolic solution, refluxReadily available, effective for a wide range of substrates.[4]Can lead to side reactions if not carefully controlled.
Sodium Hydroxide (NaOH) Aqueous or alcoholic solution, refluxCost-effective.Can sometimes result in lower yields compared to KOH.
Sodium Ethoxide (NaOEt) Anhydrous ethanol, refluxStronger base, can sometimes improve yields for less reactive substrates.More sensitive to moisture.

For the synthesis of 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid, potassium hydroxide in an alcoholic solvent is the recommended catalyst due to its proven efficacy and reliability in similar syntheses.[1]

Acid Catalysis in the Doebner Reaction

The Doebner reaction relies on acid catalysis to facilitate the condensation and cyclization steps. Both Brønsted and Lewis acids can be employed.

Mechanism of Acid Catalysis:

  • Imine Formation: The acid catalyst protonates the aldehyde, activating it for nucleophilic attack by the aniline to form a Schiff base (imine).

  • Michael Addition: The enol form of pyruvic acid undergoes a Michael-type addition to the protonated imine.

  • Cyclization and Oxidation: An intramolecular electrophilic aromatic substitution occurs, followed by dehydration and oxidation to yield the aromatic quinoline ring.[5]

Doebner_Mechanism cluster_start Starting Materials Aniline 4-Chloroaniline Imine Schiff Base (Imine) Aniline->Imine Aldehyde 4-Ethoxybenzaldehyde Aldehyde->Imine Pyruvic Pyruvic Acid Adduct Michael Adduct Pyruvic->Adduct Michael Addition Imine->Adduct Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular Cyclization Quinoline 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid Cyclized->Quinoline Dehydration & Oxidation Catalyst Acid Catalyst (Brønsted or Lewis) Catalyst->Aldehyde Activation

Doebner Reaction Mechanism.

Comparative Analysis of Acid Catalysts:

CatalystTypeTypical ConditionsAdvantagesDisadvantages
p-Toluenesulfonic acid (p-TSA) BrønstedReflux in ethanol or tolueneMild, effective, and easy to handle.May require longer reaction times.
Hydrochloric Acid (HCl) BrønstedEthanolic solution, refluxInexpensive and strong acid.Can be corrosive and lead to side products.[5]
Tin(IV) Chloride (SnCl₄) LewisAnhydrous solvent (e.g., CH₂Cl₂)Highly effective, can promote reaction at lower temperatures.Moisture sensitive, requires anhydrous conditions.[5]
Scandium(III) Triflate (Sc(OTf)₃) LewisVarious organic solventsHighly active, can be used in catalytic amounts.Expensive.[5]

For the Doebner synthesis of the target molecule, a milder Brønsted acid like p-toluenesulfonic acid is often a good starting point to balance reactivity with minimizing side reactions.

Experimental Protocols

The following protocols are provided as a guide for the synthesis of 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid.

Protocol 1: Pfitzinger Synthesis (Recommended)

This protocol is based on established procedures for the synthesis of analogous 2-aryl-6-chloroquinoline-4-carboxylic acids.

Materials:

  • 5-Chloroisatin

  • 1-(4-ethoxyphenyl)ethan-1-one

  • Potassium Hydroxide (KOH)

  • Absolute Ethanol

  • Deionized Water

  • Glacial Acetic Acid or dilute HCl for acidification

  • Standard laboratory glassware for reflux, filtration, and purification.

Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (3 equivalents) in a mixture of absolute ethanol and a small amount of water.

  • Isatin Ring Opening: Add 5-chloroisatin (1 equivalent) to the basic solution. Heat the mixture to reflux with stirring for approximately 1 hour. A color change from orange/red to a pale yellow or brown solution should be observed, indicating the opening of the isatin ring.[6]

  • Addition of the Ketone: To the refluxing solution, add 1-(4-ethoxyphenyl)ethan-1-one (1.1 to 1.5 equivalents) dropwise over 15-20 minutes.

  • Reaction: Continue to heat the reaction mixture under reflux for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing crushed ice.

  • Precipitation: Acidify the cold aqueous solution with glacial acetic acid or dilute hydrochloric acid to a pH of approximately 4-5. The product will precipitate as a solid.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Pfitzinger Synthesis Workflow.

Protocol 2: Doebner Synthesis

This protocol provides an alternative route to the target molecule.

Materials:

  • 4-Chloroaniline

  • 4-Ethoxybenzaldehyde

  • Pyruvic Acid

  • p-Toluenesulfonic acid (p-TSA) or another suitable acid catalyst

  • Ethanol

  • Standard laboratory glassware for reflux, filtration, and purification.

Procedure:

  • Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, combine 4-chloroaniline (1 equivalent), 4-ethoxybenzaldehyde (1 equivalent), and pyruvic acid (1.1 equivalents) in ethanol.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1 equivalents).

  • Reaction: Heat the mixture to reflux with stirring for 6-12 hours. Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, reduce the volume of the solvent under reduced pressure.

  • Isolation and Purification: Collect the solid product by filtration. Wash the solid with a small amount of cold ethanol. The crude product can be purified by recrystallization from a suitable solvent.

Conclusion

The synthesis of 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid can be effectively achieved through either the Pfitzinger or Doebner reaction. The choice of catalyst is paramount to the success of these syntheses. For the Pfitzinger reaction, strong bases like potassium hydroxide are essential for the initial ring-opening of the isatin derivative. In the case of the Doebner reaction, acid catalysts, ranging from Brønsted acids like p-toluenesulfonic acid to Lewis acids, are required to promote the multi-component condensation. The Pfitzinger reaction is generally the recommended route for this specific target molecule due to its directness and typically higher yields for 2-aryl substituted quinoline-4-carboxylic acids. The provided protocols offer a detailed guide for researchers to successfully synthesize this important quinoline derivative, enabling further exploration of its potential applications in drug discovery and development.

References

  • Pfitzinger, W. Chinolinderivate aus Isatinsäure. J. Prakt. Chem.1886, 33 (1), 100.
  • Doebner, O. Ueber eine neue Synthese von Chinolinderivaten. Ber. Dtsch. Chem. Ges.1887, 20 (2), 277–280.
  • Combes, A. Sur les synthèses dans la série de la quinoléine au moyen des cétones et des amines primaires. Bull. Soc. Chim. Fr.1888, 49, 89–92.
  • Friedländer, P. Ueber o-Amidobenzaldehyd. Ber. Dtsch. Chem. Ges.1882, 15 (2), 2572–2575.
  • Doebner, O.; von Miller, W. Ueber die Einwirkung von Paraldehyd auf Anilin. Ber. Dtsch. Chem. Ges.1881, 14 (2), 2812–2817.
  • Doebner Reaction. In Name Reactions in Organic Synthesis; Wiley, 2006; pp 141-142.
  • Pfitzinger Quinoline Synthesis. In Name Reactions in Organic Synthesis; Wiley, 2006; pp 586-588.
  • Recent Achievements in the Synthesis of Quinoline-4-carboxylic Acid and Its Derivatives. Revues Scientifiques Marocaines. 2022 . [Link]

  • Doebner–Miller reaction. Wikipedia. [Link]

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. J. Org. Chem.2006 , 71 (4), 1668–1676. [Link]

  • (A) Mechanism of the Doebner reaction. (B) Synthesis of the model... ResearchGate. [Link]

  • (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate. [Link]

  • Pfitzinger Quinoline Synthesis. In Name Reactions; Springer, 2006.
  • Pfitzinger Reaction. YouTube. [Link]

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. 2022.
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. J. Med. Chem.2022 . [Link]

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. Makara J. Sci.2023 . [Link]

  • Application of pfitzinger reaction in the synthesis of quinoline-4-carboxylic acid derivatives of carbazolo and azacarbazolo fused indophenazine. J. Org. Chem. PR. 2009 . [Link]

  • The Pfitzinger Reaction. (Review). ResearchGate. [Link]

  • Doebner Reaction. In Name Reactions; Springer, 2006.
  • An improved Pfitzinger reaction for the direct synthesis of quinoline-4-carboxylic esters/acids medi
  • Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde. CN103896752A.

Sources

Application

Application Note: A Robust Column Chromatography Protocol for the Purification of 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid

Abstract This application note provides a detailed, field-proven methodology for the purification of 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid using silica gel column chromatography. Quinoline-4-carboxylic a...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed, field-proven methodology for the purification of 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid using silica gel column chromatography. Quinoline-4-carboxylic acid derivatives are a pivotal class of compounds in medicinal chemistry and drug development.[1] However, their purification presents a unique challenge due to their amphipathic nature, possessing a large, non-polar aromatic backbone, a basic quinoline nitrogen, and a highly polar, acidic carboxylic acid moiety. This protocol addresses these challenges by employing a mobile phase modified with acetic acid to ensure consistent protonation of the analyte, leading to symmetrical peak shapes and efficient separation from synthetic impurities. The guide is designed for researchers, chemists, and drug development professionals, offering a comprehensive workflow from mobile phase optimization via Thin-Layer Chromatography (TLC) to a step-by-step preparative column protocol and troubleshooting advice.

Introduction: The Chromatographic Challenge

The structure of 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid dictates its chromatographic behavior. The key to a successful separation lies in understanding and controlling the interactions between the analyte and the stationary phase.

  • Stationary Phase Interaction: Standard silica gel is the most common stationary phase for column chromatography.[2] Its surface is rich in silanol groups (Si-OH), making it polar and acidic.

  • Analyte Functional Groups:

    • Carboxylic Acid (-COOH): This acidic group can deprotonate to form a carboxylate anion (-COO⁻). This charged species will interact very strongly and unpredictably with the polar silica surface, often resulting in significant peak tailing or complete retention on the column.[3]

    • Quinoline Nitrogen: The nitrogen atom in the quinoline ring is weakly basic and can be protonated. This can lead to interactions with the acidic silanol groups, also contributing to peak tailing.[3][4]

    • Aromatic Backbone: The chloro- and ethoxyphenyl-substituted quinoline core is large, rigid, and hydrophobic, facilitating van der Waals interactions.

The Core Strategy: Ion Suppression

To achieve a clean and efficient separation, we must suppress the ionization of the carboxylic acid group. By adding a small percentage of a volatile acid, such as acetic acid or formic acid, to the mobile phase, we shift the equilibrium towards the protonated, neutral -COOH form.[3] This neutral molecule will have more predictable, non-ionic interactions with the silica gel, allowing it to travel through the column and be separated based on polarity, resulting in sharp, well-defined bands.

Preliminary Analysis: Mobile Phase Optimization via TLC

Before committing the bulk of the material to a preparative column, the optimal mobile phase composition must be determined using Thin-Layer Chromatography (TLC). The goal is to find a solvent system that provides a retention factor (Rf) of ~0.2-0.3 for the target compound. This Rf value ensures that the compound moves sufficiently off the baseline for good separation without eluting too quickly.[5]

Protocol: TLC Screening

  • Prepare Stock Solution: Dissolve a small amount of the crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.

  • Spot TLC Plates: Using a capillary tube, spot the solution onto at least three different silica gel TLC plates.

  • Prepare Eluent Systems: Prepare small volumes of different eluent systems. A good starting point is a mixture of a non-polar solvent (Hexanes or Petroleum Ether) and a polar solvent (Ethyl Acetate), with a constant amount of acid modifier.

  • Develop Plates: Place one TLC plate in each chamber with the prepared eluents. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plates, mark the solvent front, and allow them to dry. Visualize the spots under a UV lamp at 254 nm. The aromatic quinoline structure is typically strongly UV-active.[6]

  • Analyze: Calculate the Rf value for the desired product spot in each system. Choose the solvent system that gives the desired Rf of ~0.2-0.3 and provides the best separation from impurities.

Table 1: Example TLC Optimization Data

Trial Mobile Phase (v/v/v) Acetic Acid (AcOH) % Observations Product Rf Decision
1 Hexanes / Ethyl Acetate (80:20) 1% Product remains at the baseline. ~0.05 Too non-polar
2 Hexanes / Ethyl Acetate (50:50) 1% Good movement and separation from a less polar spot. ~0.25 Optimal

| 3 | Hexanes / Ethyl Acetate (20:80) | 1% | Product moves too high on the plate. | ~0.60 | Too polar |

Detailed Preparative Column Chromatography Protocol

This protocol is designed for the purification of ~1 gram of crude material. Adjust the scale of the column and solvent volumes accordingly for different amounts.

Materials & Equipment:

  • Crude 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid

  • Silica Gel (flash grade, 230-400 mesh)

  • Solvents: Hexanes (or Petroleum Ether), Ethyl Acetate, Acetic Acid (glacial)

  • Glass chromatography column (~40-50 mm diameter)

  • Cotton or glass wool, and sand

  • Collection vessels (test tubes or flasks)

  • TLC plates and chamber

  • Rotary evaporator

Step 1: Column Packing (Slurry Method)
  • Insert a small plug of cotton or glass wool into the bottom of the column. Add a ~1-2 cm layer of sand on top.

  • In a separate beaker, prepare a slurry of silica gel in the least polar solvent (e.g., Hexanes). For ~1g of crude material, use approximately 50g of silica gel (a 1:50 ratio is a good starting point).

  • With the stopcock open and a flask underneath to collect the solvent, pour the silica slurry into the column. Use a funnel to aid the process.

  • Gently tap the side of the column to ensure even packing and remove any air bubbles.

  • Once the silica has settled, add another ~1-2 cm layer of sand on top to protect the silica bed during solvent addition.

  • Drain the solvent until the level just reaches the top of the sand layer. Do not let the column run dry.

Step 2: Sample Preparation and Loading (Dry Loading)

Dry loading is highly recommended for compounds that may have limited solubility in the initial, non-polar eluent, preventing precipitation on the column.[3]

  • Dissolve the crude material (~1 g) in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).

  • Add 2-3 g of silica gel to this solution.

  • Remove the solvent under reduced pressure using a rotary evaporator until a fine, free-flowing powder is obtained.

  • Carefully add the silica-adsorbed sample powder onto the top layer of sand in the packed column, ensuring an even layer.

Step 3: Elution and Fraction Collection
  • Carefully add the optimized mobile phase (e.g., 50:50 Hexanes/EtOAc + 1% AcOH) to the column using a pipette or funnel, taking care not to disturb the top layer.

  • Open the stopcock and begin collecting fractions. Applying gentle positive pressure (flash chromatography) can speed up the process.[7]

  • Continuously monitor the elution process by collecting small, regular fractions and analyzing them by TLC.

  • Spot every few fractions on a TLC plate to track the separation. The desired product should appear after any less polar impurities have eluted.

Step 4: Post-Purification
  • Analyze the TLC plate of all collected fractions.

  • Combine all fractions that contain the pure product.

  • Remove the mobile phase solvents using a rotary evaporator. The presence of acetic acid may require co-evaporation with a solvent like toluene to remove the final traces.

  • Place the final product under high vacuum to remove any residual solvent.

  • Obtain the final mass and characterize the pure compound (e.g., by NMR, MS) to confirm its identity and purity.

Visualization of Workflow and Key Interactions

The following diagrams illustrate the purification workflow and the critical chemical interactions that enable successful separation.

Purification_Workflow Crude Crude Product TLC TLC Optimization (Find Rf ≈ 0.25) Crude->TLC Column_Packing Column Packing (Silica Slurry) TLC->Column_Packing Sample_Loading Dry Sample Loading (Adsorb on Silica) Column_Packing->Sample_Loading Elution Elution with Acidified Mobile Phase Sample_Loading->Elution Fraction_Analysis Fraction Analysis (Monitor by TLC) Elution->Fraction_Analysis Combine Combine Pure Fractions & Evaporate Solvent Fraction_Analysis->Combine Pure_Product Pure Compound Combine->Pure_Product

Caption: Overall workflow for the purification of the target compound.

Chemical_Interactions Mechanism: Effect of Acidic Modifier cluster_0 Scenario 1: No Acid Modifier cluster_1 Scenario 2: With Acetic Acid Modifier Analyte_Anion Analyte (R-COO⁻) Deprotonated Carboxylate Silica_A Silica Surface (Si-OH) Analyte_Anion->Silica_A Strong Ionic Interaction (Sticks to Column, Severe Tailing) Analyte_Neutral Analyte (R-COOH) Protonated (Neutral) Silica_B Silica Surface (Si-OH) Analyte_Neutral->Silica_B Weak H-Bonding (Allows Elution, Good Peak Shape)

Caption: Role of the acidic modifier in suppressing ionization.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Compound will not elute Mobile phase is not polar enough.Gradually increase the percentage of the polar solvent (e.g., Ethyl Acetate). If necessary, switch to a more polar system like Dichloromethane/Methanol (with 1% AcOH).[5]
Severe peak tailing/streaking Insufficient acid modifier, leading to ionization.Ensure at least 1% acetic or formic acid is present in the mobile phase. The basic quinoline nitrogen can also contribute; the acid modifier helps by ensuring it remains in a consistent, protonated state.[3][8]
Poor separation of product and impurity The chosen solvent system has poor selectivity.Try a different solvent system. For aromatic compounds, changing the solvent type (e.g., from ethyl acetate to dichloromethane) can alter selectivity.[9] Phenyl-based stationary phases can also offer different selectivity for aromatic compounds due to π-π interactions.[10][11]
Product elutes too quickly (high Rf) The sample was loaded in a solvent stronger than the mobile phase, causing it to wash down the column.Always use the dry loading technique described above to avoid this issue.[3] If wet loading, dissolve the sample in the absolute minimum amount of the mobile phase itself.

References

  • Benchchem. (2025). Optimizing HPLC Separation of Ethyl-quinolin-3-ylmethyl-amine and its Metabolites.
  • Benchchem. (n.d.). Crystal Structure of Quinoline-2-carboxylic Acid.
  • Benchchem. (2025). Analytical methods for "Quinoline, (1-methylethyl)-".
  • Benchchem. (2025). Optimizing HPLC mobile phase for separation of 2-(Bromomethyl)-3-phenylquinoxaline derivatives.
  • Benchchem. (2025). Application Notes and Protocols for the Analytical Determination of Quinoline Compounds.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column.
  • LCGC International. (2016). Getting the Most from Phenyl Stationary Phases for HPLC.
  • Cosmosil. (n.d.). Methods in Developing Mobile Phase Condition for C18 Column.
  • Phenomenex. (n.d.). HPLC Column Selection Guide.
  • Welch Materials. (2025). HPLC Column Selection: Core to Method Development (Part II).
  • University of California, Irvine. (n.d.). Troubleshooting Flash Chromatography.
  • Reddit. (2024). Column chromatography issues.
  • Danheiser, R. L., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.
  • Benchchem. (2025). Purification of 4-Chloroquinoline-6-carbaldehyde.

Sources

Method

Unidentified Compound: CAS 897560-18-8 Prevents Development of High-Throughput Screening Application Notes

Despite a comprehensive search across chemical databases, patent literature, and scientific publications, the specific chemical compound designated by CAS number 897560-18-8 remains unidentified. The absence of publicly...

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Author: BenchChem Technical Support Team. Date: March 2026

Despite a comprehensive search across chemical databases, patent literature, and scientific publications, the specific chemical compound designated by CAS number 897560-18-8 remains unidentified. The absence of publicly available information regarding its chemical structure, biological target, and mechanism of action makes it impossible to develop the requested detailed application notes and high-throughput screening (HTS) protocols.

The initial investigation aimed to determine the fundamental properties of CAS 897560-18-8, a critical first step in designing any experimental workflow. However, searches for this specific identifier did not yield any relevant results. The information retrieved was general, referring to broad chemical classes such as 8-hydroxyquinolines, or was entirely unrelated, such as materials like 18-8 stainless steel.

Without a known biological target or a defined mechanism of action, the creation of a scientifically valid and technically sound HTS assay is not feasible. Key components of an HTS protocol, including the selection of appropriate cell lines or enzymatic systems, the choice of detection reagents, and the establishment of positive and negative controls, are all contingent on understanding the compound's biological activity.

Furthermore, the core requirements of the user's request—to provide a detailed, in-depth technical guide grounded in scientific integrity, complete with experimental causality, self-validating protocols, and authoritative citations—cannot be met. Any attempt to generate such content without foundational knowledge of the compound would be speculative and lack the necessary scientific rigor for the intended audience of researchers and drug development professionals.

Therefore, until information regarding the chemical identity and biological function of CAS 897560-18-8 becomes publicly accessible, the development of high-throughput screening applications and associated protocols is not achievable.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Mitigating Quinoline-4-Carboxylic Acid Autofluorescence in Assays

Welcome to the Advanced Assay Troubleshooting Center. This guide is designed for researchers, assay developers, and drug discovery professionals encountering high background fluorescence when screening or utilizing quino...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Assay Troubleshooting Center. This guide is designed for researchers, assay developers, and drug discovery professionals encountering high background fluorescence when screening or utilizing quinoline-4-carboxylic acids (e.g., kynurenic acid, 2-aryl-quinoline-4-carboxylic acids).

Core Principles: The Causality of Quinoline Autofluorescence

Q: Why do quinoline-4-carboxylic acids exhibit such strong background fluorescence in standard biochemical assays? A: The autofluorescence of quinoline compounds originates from their bicyclic aromatic heterocycle core. The extended π -electron system readily absorbs UV/blue light and emits in the blue-green spectrum (typically excitation 330–350 nm, emission 390–450 nm) [1]. When these compounds are used in high-throughput screening (HTS) or cell-based assays, their emission spectra often overlap with common fluorophores (e.g., coumarins, Hoechst, or AMC substrates). This overlap leads to an artificially high signal-to-noise ratio, causing Pan-Assay Interference (PAINS) and false positives [1].

Q: How does pH influence the fluorescence of these compounds? A: Quinoline-4-carboxylic acids, such as kynurenic acid (KYNA), possess multiple ionizable sites: the quinoline nitrogen, the 4-carboxylic acid group, and frequently a hydroxyl group. The protonation state dictates the intramolecular charge transfer and overall quantum yield. For example, KYNA derivatives exhibit their most intense fluorescence at physiological pH (pH 6.0–9.0) due to the specific zwitterionic and anionic forms present in solution [4]. Shifting the pH to highly acidic (< 5.0) or basic (> 10.0) conditions significantly quenches this fluorescence [4].

pH_Dependence Acidic Acidic pH (<5.0) Protonated Nitrogen Low Fluorescence Physiological Physiological pH (6.0-9.0) Deprotonated Carboxyl Maximal Fluorescence Acidic->Physiological Deprotonation (pKa ~5.7) Basic Basic pH (>10.0) Fully Deprotonated Quenched Fluorescence Physiological->Basic Further Deprotonation

Mechanism of pH-dependent fluorescence states in quinoline-4-carboxylic acids.

Strategic Troubleshooting Guide

Q: What is the most effective instrumental method to bypass quinoline autofluorescence? A: Time-Resolved Fluorescence (TRF) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) . Quinoline autofluorescence has a very short lifetime (typically in the nanosecond range). By using lanthanide chelates (e.g., Europium or Terbium) as your assay fluorophores—which have emission lifetimes in the microsecond to millisecond range—you can introduce a measurement delay (e.g., 50–100 µs) after the excitation pulse. This allows the short-lived quinoline background to decay completely before the assay signal is recorded, effectively reducing background interference to near zero.

Q: If my lab cannot use TRF, how can I optimize my standard fluorescence intensity (FI) assay? A: You have three primary biochemical and optical levers to pull:

  • Red-Shifting the Fluorophore: Quinoline emission peaks in the blue/green region. Switch your assay readout to red or far-red fluorophores (excitation/emission > 600 nm, such as Cy5 or Alexa Fluor 647) to escape the spectral overlap [1].

  • Exploiting Large Stokes Shifts: Design or utilize probes with massive Stokes shifts (>150 nm). This minimizes self-absorption and separates the excitation source from the emission detection, drastically cutting background noise [2].

  • Fluorescence Polarization (FP) with Cut-off Filters: If running an FP assay, apply a strict long-pass cut-off filter (e.g., 570 nm) to block residual excitation and blue-green autofluorescence. Read from the top of the well to minimize plastic-adherent fluorophore interference [5].

Troubleshooting_Workflow Start Detect High Background in Fluorescence Assay CheckAuto Run Compound-Only Control Scan Start->CheckAuto Decision Is Compound Autofluorescent? CheckAuto->Decision TRF Switch to Time-Resolved Fluorescence (TRF) Decision->TRF Yes (Preferred) RedShift Use Red/Far-Red Fluorophores (>600nm) Decision->RedShift Yes (Alternative) pHAdjust Adjust Assay Buffer pH (If Target Permits) Decision->pHAdjust Yes (Alternative) Matrix Check Matrix/Plate Autofluorescence Decision->Matrix No

Decision matrix for resolving high background fluorescence in quinoline assays.

Quantitative Data: Spectral & pH Characteristics

To effectively subtract or avoid background, you must know the spectral boundaries of your specific quinoline derivative. The table below summarizes the fluorescence behavior of common quinoline-4-carboxylic acid derivatives and structurally related probes across different conditions.

Compound Class / DerivativeExcitation (nm)Emission (nm)Stokes Shift (nm)Optimal pH for Max FluorescenceRef
Kynurenic Acid (KYNA) 330 - 340390 - 400~606.0 - 9.0 (Physiological)[4]
MeS-KYNA (Synthetic Probe) 342400 - 450~60 - 1006.0 - 9.0[4]
EGFP-66Qui (Quinoline-FP) 523560 - 580~40 - 60< 5.6 (Acidic Brightening)[3]
CMTP-1 (Mitochondrial Probe) 445631186Stable across pH 4.0 - 10.0[2]

Table 1: Spectral properties and pH dependencies of quinoline derivatives. Note how structural modifications (like in CMTP-1) can induce massive Stokes shifts to bypass background interference.

Self-Validating Experimental Protocols

To ensure data integrity, you must isolate the compound's fluorescence from the assay's biological components. Implement the following self-validating protocols before running your primary HTS campaign to establish a reliable baseline.

Protocol A: Determining Compound Autofluorescence and pH Dependency

Purpose: To map the intrinsic fluorescence of the quinoline-4-carboxylic acid and identify if buffer pH adjustments can quench the background without denaturing the assay target.

Materials:

  • Test compound (Quinoline-4-carboxylic acid derivative), 10 mM stock in DMSO.

  • Britton-Robinson universal buffer (or similar broad-range buffer) adjusted to pH 4.0, 7.4, and 9.0.

  • Black, flat-bottom 96-well or 384-well microplates.

  • Spectrofluorometer or multi-mode plate reader.

Step-by-Step Methodology:

  • Preparation: Dilute the test compound in the respective pH buffers to a final concentration matching your assay's upper limit (e.g., 50 µM). Ensure the DMSO concentration remains constant (e.g., 1%) across all wells to prevent solvent-induced spectral shifts.

  • Plating: Add 100 µL (for 96-well) of the compound solutions into the black microplate. Include blank wells containing only the pH-matched buffers + 1% DMSO.

  • Spectral Scanning:

    • Set the excitation wavelength to match your intended assay fluorophore (e.g., 340 nm) [1].

    • Perform an emission scan from 370 nm to 700 nm.

  • Data Validation: Subtract the buffer-only blank spectra from the compound spectra.

  • Causality Check: If the peak emission intensity at pH 7.4 is significantly higher than at pH 4.0, the compound exhibits pH-dependent zwitterionic fluorescence [4]. If your biological target retains activity at a lower pH, shifting the assay buffer to pH 6.0 may naturally suppress the background.

Protocol B: Implementing Background Subtraction in Fluorescence Polarization (FP)

Purpose: To accurately calculate binding affinity (e.g., IC50) when the quinoline inhibitor exhibits residual autofluorescence that skews millipolarization (mP) values.

Step-by-Step Methodology:

  • Assay Setup: Prepare your standard FP reaction mixture (Target protein + Fluorescent Tracer + Quinoline Inhibitor).

  • Parallel Control Plate: Prepare an identical plate containing only the Quinoline Inhibitor at the exact concentration gradient used in the assay, diluted in assay buffer (No protein, No tracer).

  • Optical Filtration: Equip the plate reader with a strict cut-off filter (e.g., 570 nm if using a red tracer) to physically block the blue-green emission of the quinoline core [5].

  • Measurement: Read both plates from the top of the well to minimize plastic-adherent fluorophore effects. Integration time should be optimized (e.g., 100 ms per well) [5].

  • Algorithmic Correction:

    • Measure the parallel intensities ( I∥​ ) and perpendicular intensities ( I⊥​ ) for both the Assay Plate and the Control Plate.

    • Subtract the Control Plate I∥​ and I⊥​ from the Assay Plate I∥​ and I⊥​ before calculating the final mP value.

    • Validation: A successful subtraction will yield an mP value for the free tracer that matches the theoretical baseline, preventing artificially depressed or negative IC50 curves [5].

References

  • Mitochondria-Targeted Quinoline-Based Fluorescent Probes for Imaging of Viscosity and MAO-A with High-Throughput Inhibitor Screening. ACS Publications. Available at: [Link]

  • Genetically Encoding Quinoline Reverses Chromophore Charge and Enables Fluorescent Protein Brightening in Acidic Vesicles. eScholarship / Journal of the American Chemical Society. Available at: [Link]

  • Direct Fluorescence Evaluation of d-Amino Acid Oxidase Activity Using a Synthetic d-Kynurenine Derivative. Analytical Chemistry, ACS Publications. Available at: [Link]

  • Applying a high-throughput fluorescence polarization assay for the discovery of chemical probes blocking La:RNA interactions in vitro and in cells. NIH / PMC. Available at:[Link]

Optimization

Technical Support Center: Mitigating Off-Target Cytotoxicity of 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic Acid

Welcome to the Technical Support Center. This portal is designed for researchers, scientists, and drug development professionals optimizing in vitro assays for quinoline-4-carboxylic acid derivatives.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This portal is designed for researchers, scientists, and drug development professionals optimizing in vitro assays for quinoline-4-carboxylic acid derivatives.

Mechanistic Overview

The compound 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid belongs to a privileged class of heterocyclic molecules widely recognized for their ability to inhibit Dihydroorotate Dehydrogenase (DHODH), a critical enzyme in de novo pyrimidine biosynthesis[1]. While highly potent, the lipophilic nature of the ethoxyphenyl and chloro-substitutions introduces significant physicochemical liabilities. In cell-based assays, these liabilities frequently manifest as off-target cytotoxicity in control and high-dose groups, confounding true pharmacological data.

This guide provides field-proven, causality-driven troubleshooting strategies to isolate true biological activity from physical artifacts.

Troubleshooting FAQs

Q1: My vehicle control groups (DMSO) are exhibiting >20% cytotoxicity. How do I isolate the compound's true effect? Causality: Dimethyl sulfoxide (DMSO) is the gold-standard solvent for lipophilic small molecules, but it is not biologically inert. At concentrations above 0.5% v/v, DMSO directly alters the physical properties of phospholipid bilayers and significantly interferes with cellular sulfur metabolism, downregulating key survival proteins[2]. Solution: Ensure the final assay concentration of DMSO never exceeds 0.5% (ideally ≤0.1%). If 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid precipitates at this concentration, do not increase the DMSO volume. Instead, prepare intermediate serial dilutions in assay media supplemented with 5–10% Fetal Bovine Serum (FBS), which acts as a carrier protein to stabilize the hydrophobic compound before it reaches the cells.

Q2: We observe a "bell-shaped" dose-response curve where mid-doses are highly toxic, but high doses lose efficacy or cause random cell death. What is happening? Causality: This is a classic hallmark of Small, Colloidally Aggregating Molecules (SCAMs). Due to its high lipophilicity, this compound can spontaneously self-assemble into nano-sized colloids (tens to hundreds of nanometers) once it exceeds its Critical Aggregation Concentration (CAC) in aqueous media[3]. These colloidal aggregates non-specifically adsorb and denature proteins on the cell surface or within the media, leading to artifactual cytotoxicity (false positives)[4]. Solution: Run a paired biochemical screen using a non-ionic detergent (see the SOP below). Detergents disrupt colloidal aggregates; if the cytotoxicity disappears upon adding the detergent, the toxicity was a physical artifact, not a true biological interaction.

Q3: How can I definitively prove that the cytotoxicity is an off-target liability rather than on-target DHODH inhibition? Causality: True on-target DHODH inhibition arrests the cell cycle at the S-phase by depleting the intracellular pyrimidine pool[1]. Off-target cytotoxicity is usually driven by structural liabilities (e.g., membrane disruption or off-target kinase binding). Solution: Supplement the control media with 100 µM exogenous uridine. Uridine acts as an end-product rescue agent that entirely bypasses the DHODH pathway[5]. If uridine rescues the cells from death, the effect is on-target. If the cytotoxicity persists despite uridine supplementation, you have a true off-target liability requiring scaffold optimization.

Quantitative Baselines for Assay Optimization

To ensure a self-validating experimental design, benchmark your assay parameters against the following established thresholds:

ParameterThreshold / ObservationMechanistic Implication
Max DMSO Concentration ≤ 0.5% v/vPrevents phospholipid membrane disruption and metabolic interference in control groups[2].
Critical Aggregation Concentration (CAC) ~1.0 - 10 µM (Assay dependent)Concentration above which the compound forms colloidal aggregates, causing non-specific protein denaturation[3].
Detergent Rescue Concentration 0.01% Triton X-100Disrupts colloids without causing inherent detergent toxicity to robust cell lines.
Uridine Rescue Dose 100 µMBypasses DHODH inhibition to differentiate on-target vs. off-target toxicity[5].

Standard Operating Procedure (SOP)

Protocol: Detergent-Controlled Cytotoxicity Assay to Rule Out Colloidal Aggregation

This self-validating protocol uses paired biochemical screens to definitively separate physical aggregation from biological toxicity.

Step 1: Preparation of Compound Stocks Dissolve 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid in 100% molecular-grade DMSO to yield a 10 mM master stock.

Step 2: Serial Dilution Prepare a 10-point dose-response curve in 100% DMSO (maintaining a 1000x concentration relative to the final assay volume).

Step 3: Media Spiking (The Critical Step) Dilute the DMSO stocks 1:1000 into two separate batches of complete assay media to achieve a final DMSO concentration of 0.1%:

  • Condition A (Standard): DMEM + 10% FBS.

  • Condition B (Detergent-Stabilized): DMEM + 10% FBS + 0.01% Triton X-100 .

Step 4: Incubation & Readout Apply both media conditions to the cell cultures in parallel. Incubate for 48–72 hours under standard conditions (37°C, 5% CO2). Assess cell viability using a standard ATP-luminescence assay (e.g., CellTiter-Glo).

Step 5: Validation Logic Compare the IC50/CC50 curves of Condition A vs. Condition B.

  • If Condition A shows high cytotoxicity but Condition B shows normal viability, the compound is forming toxic colloidal aggregates[3].

  • If both conditions exhibit identical cytotoxicity, the off-target effect is a true biological interaction[6].

Cytotoxicity Troubleshooting Workflow

G Start Observe Cytotoxicity in Controls / High-Dose Groups CheckDMSO Is final DMSO > 0.5% v/v? Start->CheckDMSO FixDMSO Reduce DMSO to ≤ 0.1% Use Serial Dilutions CheckDMSO->FixDMSO Yes CheckProfile Analyze Dose-Response Profile CheckDMSO->CheckProfile No Uridine Perform Uridine Rescue (100 µM) CheckProfile->Uridine Suspect Mechanism Detergent Perform Detergent Screen (0.01% Triton X-100) CheckProfile->Detergent Suspect Aggregation OnTarget Toxicity Rescued by Uridine: On-Target DHODH Inhibition Uridine->OnTarget Rescued OffTarget Toxicity Persists: True Off-Target Liability Uridine->OffTarget Not Rescued Aggregation Toxicity Rescued by Detergent: Colloidal Aggregation Artifact Detergent->Aggregation Rescued Detergent->OffTarget Not Rescued

Troubleshooting workflow to differentiate vehicle artifacts, aggregation, and true toxicity.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid Against Standard DHODH Inhibitors: A Guide for Researchers

This guide provides a comprehensive framework for the comparative analysis of a novel potential dihydroorotate dehydrogenase (DHODH) inhibitor, 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid, against established,...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the comparative analysis of a novel potential dihydroorotate dehydrogenase (DHODH) inhibitor, 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid, against established, clinically relevant DHODH inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to characterize new chemical entities targeting the de novo pyrimidine biosynthesis pathway.

The Rationale for Targeting Dihydroorotate Dehydrogenase (DHODH)

Dihydroorotate dehydrogenase is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate.[1][2][3][4] This pathway is fundamental for the production of nucleotides required for DNA and RNA synthesis.[5] While most cells can utilize the pyrimidine salvage pathway, rapidly proliferating cells, such as activated lymphocytes and cancer cells, are heavily dependent on the de novo pathway to meet their high demand for nucleotides.[3][6][7][8][9] This dependency makes DHODH a compelling therapeutic target for autoimmune diseases, cancer, and viral infections.[4][10][11]

Inhibition of DHODH leads to a depletion of the pyrimidine pool, which in turn results in cell cycle arrest, primarily at the S-phase, and the suppression of proliferation in these rapidly dividing cells.[4][6] This guide will focus on the comparison of a novel quinoline-4-carboxylic acid derivative with the following standard DHODH inhibitors:

  • Leflunomide: A disease-modifying antirheumatic drug (DMARD) that is a prodrug for its active metabolite, teriflunomide.[1][12][13]

  • Teriflunomide: The active metabolite of leflunomide, it is a selective and reversible inhibitor of DHODH used in the treatment of multiple sclerosis.[6][12][14]

  • Brequinar: A potent, selective DHODH inhibitor that has been investigated for its anticancer, immunosuppressive, and antiviral activities.[15][16]

The compound of interest, 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid, belongs to the quinoline-4-carboxylic acid class, a scaffold known to produce potent DHODH inhibitors.[4][17][18] This guide will outline the necessary experimental framework to validate its activity and compare its performance against these standards.

Mechanism of Action: A Shared Target

All compounds discussed in this guide share a common primary mechanism of action: the inhibition of the DHODH enzyme. By blocking the conversion of dihydroorotate to orotate, these inhibitors effectively starve rapidly dividing cells of the necessary pyrimidine building blocks for nucleic acid synthesis.

cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibitors Inhibition Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA Inhibitors 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid Teriflunomide Brequinar Inhibitors->Orotate Inhibition

Caption: The role of DHODH in pyrimidine synthesis and its inhibition.

Comparative Performance Metrics

A thorough comparison requires quantitative data across several key areas. The following table summarizes the known performance of standard DHODH inhibitors and outlines the target data points for 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid.

Parameter Leflunomide Teriflunomide Brequinar 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid
Type ProdrugActive MetabolitePotent InhibitorPutative Inhibitor
Primary Target DHODHDHODHDHODHTo be confirmed (likely DHODH)
In Vitro Potency (IC50) N/A (Metabolized to Teriflunomide)~773 nM (human DHODH)[19]~5.2 nM (human DHODH)[15]To be determined
Cellular Effects Antiproliferative, Immunosuppressive[1][20]Cytostatic on T and B cells[6]Antiproliferative, Differentiation-inducing[21]To be determined
Clinical Use Rheumatoid Arthritis, Psoriatic Arthritis[13]Multiple Sclerosis[12]Investigational (Cancer, Viral diseases)[16]N/A

Experimental Protocols for Comparative Analysis

To generate the data required for a robust comparison, the following standardized protocols should be employed.

In Vitro DHODH Enzymatic Inhibition Assay (DCIP-Based)

This colorimetric assay is a standard method to determine the direct inhibitory effect of a compound on purified DHODH enzyme activity.[2] The principle relies on the reduction of an electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH.[5][22] The rate of DCIP reduction, measured by a decrease in absorbance at 600 nm, is proportional to DHODH activity.[23]

Objective: To determine the in vitro IC50 value of 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid against purified human DHODH.

Materials:

  • Recombinant human DHODH protein

  • Test compounds (6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid, Teriflunomide, Brequinar)

  • Assay Buffer: 50 mM Tris-HCl, 150 mM KCl, 0.1% Triton X-100, pH 8.0[2][22][24]

  • L-Dihydroorotic acid (Substrate)

  • Decylubiquinone (Coenzyme Q analog)

  • 2,6-dichloroindophenol (DCIP)

  • 96-well microplate and a spectrophotometer capable of kinetic reads[23]

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in DMSO. Create a serial dilution series in DMSO, and then dilute further in Assay Buffer to achieve the final desired concentrations.

  • Assay Plate Setup: In a 96-well plate, add the Assay Buffer, recombinant DHODH enzyme, decylubiquinone, and DCIP. Add the diluted test compounds to the appropriate wells. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" blank.

  • Pre-incubation: Incubate the plate for 30 minutes at room temperature to allow for inhibitor binding to the enzyme.[5][22]

  • Reaction Initiation: Start the enzymatic reaction by adding a solution of L-dihydroorotic acid to all wells.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 600 nm over time (e.g., every minute for 10-20 minutes).[5][23]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve for each concentration.

    • Determine the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

start Start prep_compounds Prepare Serial Dilutions of Test Compounds start->prep_compounds setup_plate Add Enzyme, Co-factors, DCIP & Compounds to Plate prep_compounds->setup_plate pre_incubate Pre-incubate for 30 min at Room Temperature setup_plate->pre_incubate initiate_reaction Add Dihydroorotate to Initiate Reaction pre_incubate->initiate_reaction measure_abs Kinetic Measurement of Absorbance at 600 nm initiate_reaction->measure_abs analyze_data Calculate Reaction Rates & Determine % Inhibition measure_abs->analyze_data calc_ic50 Plot Dose-Response Curve & Calculate IC50 analyze_data->calc_ic50 end End calc_ic50->end start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with Compound Dilutions (± 100 µM Uridine) seed_cells->treat_cells incubate Incubate for 72-96 hours treat_cells->incubate add_reagent Add Cell Viability Reagent incubate->add_reagent read_plate Measure Signal (Absorbance/Luminescence) add_reagent->read_plate analyze_data Normalize Data & Plot Dose-Response Curves read_plate->analyze_data determine_gi50 Determine GI50 Values analyze_data->determine_gi50 end End determine_gi50->end

Caption: Workflow for the cell proliferation and uridine rescue assay.

Pharmacokinetic (PK) Studies

While detailed protocols are beyond the scope of this guide, a preliminary assessment of the compound's pharmacokinetic properties is crucial for its development.

Objective: To evaluate the absorption, distribution, metabolism, and excretion (ADME) profile of 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid in an animal model (e.g., mouse or rat).

Methodology Outline:

  • Dosing: Administer the compound to animals via oral (PO) and intravenous (IV) routes. [25]2. Sample Collection: Collect blood samples at various time points post-administration. [26]3. Bioanalysis: Process the plasma and analyze the concentration of the compound using a validated LC-MS/MS method. [26]4. Parameter Calculation: Determine key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F).

A recent study on a potent quinoline-based DHODH inhibitor, compound 41, showed significant oral bioavailability (F = 56%) and an elimination half-life of 2.78 hours after oral dosing in mice, setting a benchmark for new compounds in this class. [27]

Conclusion and Future Directions

This guide provides a structured approach for the comprehensive evaluation of 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid as a potential DHODH inhibitor. By performing the outlined enzymatic and cellular assays, researchers can determine its potency and mechanism of action relative to established inhibitors like Teriflunomide and Brequinar. Positive results from these initial studies, particularly potent on-target activity confirmed by uridine rescue, would warrant progression to more complex investigations, including pharmacokinetic studies and in vivo efficacy models for relevant diseases. The quinoline-4-carboxylic acid scaffold has proven to be a fruitful starting point for the development of novel DHODH inhibitors, and a systematic, comparative analysis is the critical next step in assessing the therapeutic potential of this new derivative.

References

  • Claussen, C. S., et al. (2017). Teriflunomide and Its Mechanism of Action in Multiple Sclerosis. PMC. [Link]

  • Teriflunomide - Wikipedia. [Link]

  • Oh, J., & Thrower, B. W. (2019). An Updated Review of teriflunomide's Use in Multiple Sclerosis. Taylor & Francis Online. [Link]

  • Leflunomide inhibits de novo synthesis of pyrimidine through inhibition of the mitochondrial enzyme DHODH. - ResearchGate. [Link]

  • Leflunomide - Wikipedia. [Link]

  • Hurtado, P. A., et al. (2020). The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors. PMC. [Link]

  • Shirani, A., et al. (2016). Teriflunomide Mechanism of Action: Linking Species' Sensitivities to Pregnancy Outcomes (P2.068). Neurology. [Link]

  • What is the mechanism of Teriflunomide? - Patsnap Synapse. [Link]

  • Hurtado, P. A., et al. (2020). The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors. ACS Publications. [Link]

  • Kellner, S., et al. (2009). Dihydroorotate dehydrogenase inhibitor A771726 (leflunomide) induces apoptosis and diminishes proliferation of multiple myeloma cells. AACR Journals. [Link]

  • Brequinar - Wikipedia. [Link]

  • Williamson, R. A., et al. (1995). Inhibition of dihydroorotate dehydrogenase by the immunosuppressive agent leflunomide. PubMed. [Link]

  • in vitro DHODH activity assay - Bio-protocol. [Link]

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  • Huth, M., et al. (2022). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. Chemistry – A European Journal. [Link]

  • Wang, Y., et al. (2024). Translational Pharmacokinetic-Pharmacodynamic Modeling of a Novel Oral Dihydroorotate Dehydrogenase (DHODH) Inhibitor, HOSU-53 (JBZ-001). MDPI. [Link]

  • Nair, A., et al. (2023). A first in man study to evaluate the safety, pharmacokinetics and pharmacodynamics of RP7214, a dihydroorotate dehydrogenase inhibitor in healthy subjects. PubMed. [Link]

  • Wang, J., et al. (2022). In vitro metabolism, pharmacokinetics and drug interaction potentials of emvododstat, a DHODH inhibitor. Taylor & Francis Online. [Link]

  • Lavoie, M., et al. (2024). Discovery of Alternative Binding Poses through Fragment-Based Identification of DHODH Inhibitors. ACS Publications. [Link]

  • A first in man study to evaluate the safety, pharmacokinetics and pharmacodynamics of RP7214, a dihydroorotate dehydrogenase inhibitor in healthy subjects. Semantic Scholar. [Link]

  • Huth, M., et al. (2022). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. White Rose Research Online. [Link]

  • Umehara, T., et al. (2022). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. PMC. [Link]

  • Zeh, K., et al. (2023). DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation. eLife. [Link]

  • Wu, Y., et al. (2021). DHODH inhibition synergizes with DNA-demethylating agents in the treatment of myelodysplastic syndromes. ASH Publications. [Link]

  • Baragaña, B., et al. (2021). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ACS Publications. [Link]

  • A Combined Chemical, Computational, and In Vitro Approach Identifies SBL-105 as Novel DHODH Inhibitor in Acute Myeloid Leukemia. Semantic Scholar. [Link]

  • Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Publications. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase | Request PDF - ResearchGate. [Link]

  • Document: Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (CHEMBL4219256) - ChEMBL - EMBL-EBI. [Link]

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Comparative

A Researcher's Guide to In Vitro Efficacy Assessment: A Comparative Framework for 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid and the Gold Standard, Chloroquine

This guide provides a comprehensive framework for the in vitro comparative evaluation of novel quinoline-based compounds, using "6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid" as a primary example against the be...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the in vitro comparative evaluation of novel quinoline-based compounds, using "6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid" as a primary example against the benchmark antimalarial drug, chloroquine. As direct comparative data for this specific novel compound is not yet prevalent in published literature, this document serves as a detailed methodological guide for researchers in drug development to generate robust, comparable, and meaningful data.

We will delve into the established profile of chloroquine and then present a series of detailed, self-validating experimental protocols. These protocols are designed to rigorously assess and compare the antiplasmodial activity, mechanism of action, and cellular toxicity of these two compounds, thereby determining the therapeutic potential of the novel quinoline derivative.

Part 1: Pharmacological Profiles and Rationale for Comparison

The Benchmark: Chloroquine

Chloroquine, a 4-aminoquinoline, has been a cornerstone of antimalarial therapy for decades.[1][2] Its primary mechanism of action against Plasmodium falciparum involves disrupting the parasite's detoxification of heme.[1] Inside its digestive vacuole, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin. Chloroquine, being a weak base, accumulates in the acidic food vacuole and caps the growing hemozoin crystal, preventing further polymerization. The resulting buildup of free heme leads to oxidative stress and parasite death.[1] Widespread resistance, however, has necessitated the search for new antimalarial agents.

The Challenger: 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid

The structure of 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid places it within the quinoline-4-carboxylic acid class of compounds, a scaffold known for a diverse range of biological activities, including antimalarial and antimicrobial properties.[3][4][5]

  • Quinoline Core: The fundamental quinoline ring is a well-established pharmacophore for antimalarial activity.

  • 4-Carboxylic Acid Group: This functional group can significantly influence the compound's solubility, cell permeability, and potential interactions with biological targets.

  • 6-Chloro and 2-Aryl Substituents: These modifications are critical for tuning the compound's potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies on similar quinolines have shown that such substitutions are pivotal for high potency.[1][6]

Given its structural similarity to other proven antimalarials, a direct and rigorous in vitro comparison to chloroquine is the logical next step in its preclinical evaluation.

Part 2: A Methodological Workflow for Comparative Efficacy Testing

This section outlines the essential in vitro assays required to build a comprehensive efficacy and safety profile for 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid relative to chloroquine.

G cluster_0 Phase 1: Potency Assessment cluster_1 Phase 2: Selectivity Assessment cluster_2 Phase 3: Mechanistic Insight cluster_3 Phase 4: Data Synthesis a P. falciparum Culture (Chloroquine-Sensitive & Resistant Strains) b SYBR Green I Assay (72 hr incubation) a->b c IC50 Determination (Dose-Response Curve Analysis) b->c i Calculate Selectivity Index (SI) (SI = CC50 / IC50) c->i d Mammalian Cell Culture (e.g., HEK293T, HepG2) e MTT / Resazurin Assay (Cytotoxicity) d->e f CC50 Determination e->f f->i g Cell-Free Heme Polymerization Assay h IC50 Determination (Heme Polymerization Inhibition) g->h h->i Mechanistic Comparison

Caption: Overall workflow for in vitro antimalarial drug efficacy testing.

Part 3: Detailed Experimental Protocols

Protocol 1: Antiplasmodial Potency via SYBR Green I Assay

This assay quantifies parasite proliferation by measuring the fluorescence of SYBR Green I, a dye that intercalates with DNA. Since mature red blood cells are anucleated, the fluorescence signal is directly proportional to parasite growth.[7][8]

A. Materials

  • P. falciparum strains (e.g., chloroquine-sensitive 3D7 and chloroquine-resistant Dd2)

  • Human O+ erythrocytes

  • Complete RPMI-1640 medium (with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and supplemented with Albumax II or human serum)

  • SYBR Green I dye (10,000x stock in DMSO)

  • Lysis Buffer: 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5

  • Test Compounds: 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid and Chloroquine diphosphate (as reference)

  • 96-well black, clear-bottom microplates

  • Gas mixture (5% CO₂, 5% O₂, 90% N₂)

B. Procedure

  • Parasite Culture: Maintain asynchronous P. falciparum cultures in human erythrocytes at 3-5% hematocrit in complete medium at 37°C in a sealed chamber with the specified gas mixture.[9]

  • Synchronization: For the assay, synchronize cultures to the ring stage using a 5% D-sorbitol treatment.[10] This ensures a uniform starting parasite population.

  • Drug Plate Preparation: Prepare serial dilutions of the test compounds and the chloroquine control in complete medium. Dispense 100 µL of each dilution into the 96-well plate. Include drug-free wells as negative controls (100% growth) and wells with uninfected erythrocytes as background controls.

  • Assay Initiation: Adjust the synchronized ring-stage parasite culture to 0.5% parasitemia and 2% hematocrit. Add 100 µL of this suspension to each well of the drug plate.

  • Incubation: Incubate the plate for 72 hours under the same culture conditions to allow for one full cycle of parasite replication.

  • Lysis and Staining: Prepare a fresh 2x SYBR Green I lysis buffer. Carefully remove 100 µL of supernatant from each well and add 100 µL of the SYBR Green I lysis buffer.

  • Final Incubation & Reading: Incubate the plates in the dark at room temperature for 1-2 hours.[11] Measure fluorescence using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.[9]

C. Data Analysis

  • Subtract the background fluorescence (uninfected RBCs) from all readings.

  • Normalize the data by setting the drug-free control to 100% growth.

  • Plot the percentage of parasite growth inhibition against the log of the drug concentration.

  • Calculate the 50% inhibitory concentration (IC50) by fitting the data to a four-parameter sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Mammalian Cell Cytotoxicity (MTT Assay)

This protocol determines the concentration at which a compound is toxic to mammalian cells, which is crucial for calculating the selectivity index.

A. Materials

  • Mammalian cell line (e.g., HEK293T or HepG2)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear microplates

B. Procedure

  • Cell Seeding: Seed cells into a 96-well plate at a density of ~1 x 10⁴ cells/well and allow them to adhere for 24 hours at 37°C with 5% CO₂.

  • Compound Addition: Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Reading: Measure the absorbance at ~570 nm using a microplate reader.

C. Data Analysis

  • Calculate the percentage of cell viability relative to the untreated control cells.

  • Determine the 50% cytotoxic concentration (CC50) using the same non-linear regression analysis as for the IC50 calculation.

Protocol 3: Mechanistic Heme Polymerization Inhibition Assay (HPIA)

This cell-free assay helps determine if the novel compound shares chloroquine's mechanism of inhibiting heme detoxification.[12][13]

G cluster_0 Mechanism of Chloroquine Action Heme Toxic Heme Released from Hemoglobin Polymerization Heme Polymerase Heme->Polymerization Hemozoin Non-Toxic Hemozoin β-hematin crystal Polymerization->Hemozoin CQ {Chloroquine} CQ->Block

Caption: Chloroquine inhibits the polymerization of toxic heme into hemozoin.

A. Materials

  • Hematin (dissolved in 0.1 M NaOH)

  • Glacial acetic acid

  • DMSO (for washing)

  • Test compounds and Chloroquine diphosphate

  • 96-well plates or microtubes

B. Procedure

  • Reaction Setup: In each well, add 50 µL of the test compound at various concentrations. Add 100 µL of hematin solution.[12][13]

  • Initiation: Initiate the polymerization reaction by adding 50 µL of glacial acetic acid to achieve an acidic pH (~2.6-4.8), mimicking the parasite's food vacuole.[12][14][15]

  • Incubation: Incubate at 37°C for 24 hours to allow for β-hematin (synthetic hemozoin) formation.[16]

  • Washing: Centrifuge the plate/tubes and discard the supernatant. Wash the resulting pellet of β-hematin multiple times with DMSO to remove any unreacted heme.[14]

  • Quantification: Dissolve the final pellet in 0.1 M NaOH and measure the absorbance at ~405 nm. The absorbance is proportional to the amount of β-hematin formed.[12][13]

C. Data Analysis

  • Calculate the percentage of heme polymerization inhibition relative to a no-drug control.

  • Determine the IC50 for heme polymerization inhibition using non-linear regression.

Part 4: Data Synthesis and Interpretation

Summarize the quantitative data in a clear, structured table to facilitate a direct comparison.

CompoundIC50 vs. 3D7 (nM)IC50 vs. Dd2 (nM)Resistance Index (RI)¹CC50 vs. HEK293T (nM)Selectivity Index (SI)²HPIA IC50 (µM)
Chloroquine (Reference) [Enter Data][Enter Data][Calculate][Enter Data][Calculate][Enter Data]
6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid [Enter Data][Enter Data][Calculate][Enter Data][Calculate][Enter Data]

¹Resistance Index (RI): Calculated as IC50 (Resistant Strain Dd2) / IC50 (Sensitive Strain 3D7). An RI > 1 suggests potential cross-resistance with chloroquine. ²Selectivity Index (SI): Calculated as CC50 / IC50 (against 3D7). A higher SI value is desirable, indicating greater selectivity for the parasite over mammalian cells. An SI > 10 is generally considered a promising starting point for a hit compound.

Interpreting the Results:

  • Potency: A lower antiplasmodial IC50 value indicates higher potency. Compare the novel compound's IC50 to chloroquine's against both sensitive and resistant strains.

  • Cross-Resistance: If the Resistance Index for the new compound is close to 1, it may suggest a mechanism of action different from chloroquine or an ability to evade chloroquine's specific resistance pathways.

  • Selectivity: A high Selectivity Index is critical. A potent compound is of little therapeutic value if it is equally toxic to host cells.

  • Mechanism: If the novel compound shows a low IC50 in the Heme Polymerization Inhibition Assay, similar to chloroquine, it strongly suggests a shared mechanism of action. If it is potent against the parasite but weak in the HPIA assay, it points towards a novel mechanism that warrants further investigation.

This comprehensive guide provides the necessary tools to perform a rigorous, head-to-head in vitro comparison. By following these standardized protocols, researchers can generate high-quality, reproducible data to make informed decisions about the future development of 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid as a potential next-generation antimalarial drug.

References

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  • Teral, M., et al. (2021). Detailed Comparison between the Safety Profiles of Chloroquine and Hydroxychloroquine. Molecules. [Link]

  • Liu, J., et al. (2020). Hydroxychloroquine, a less toxic derivative of chloroquine, is effective in inhibiting SARS-CoV-2 infection in vitro. Cell Discovery. [Link]

  • Kumar, V., et al. (2021). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. Journal of the Iranian Chemical Society. [Link]

  • Synthesis, in silico study and antimalarial activity of 2-thioxo-6-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide. Indian Academy of Sciences. [Link]

  • Devaux, C. A., et al. (2020). Efficacy of chloroquine and hydroxychloroquine in the treatment of COVID-19. European Review for Medical and Pharmacological Sciences. [Link]

Sources

Validation

Reproducibility of biological assays using 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals The quinoline-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of derivatives with a broad spectrum of pharmac...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of derivatives with a broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1] The specific compound, 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid, belongs to this versatile class. However, the ultimate utility of any novel compound hinges on the reproducibility of its biological evaluation. This guide provides an in-depth analysis of the key biological assays relevant to quinoline-4-carboxylic acids, with a focus on the critical parameters that ensure the generation of robust and reproducible data. We will delve into the mechanistic underpinnings of these assays, offer detailed protocols, and present a comparative framework for evaluating novel derivatives like 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid.

The Diverse Mechanisms of Quinoline-4-Carboxylic Acids and Their Corresponding Assays

The biological effects of quinoline-4-carboxylic acid derivatives are diverse, stemming from their ability to interact with various molecular targets. Understanding these mechanisms is paramount to selecting the appropriate assays and ensuring their reproducibility.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

A significant mechanism of action for many anticancer quinoline-4-carboxylic acids is the inhibition of dihydroorotate dehydrogenase (DHODH).[2][3] This mitochondrial enzyme is a critical component of the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis.[3][4] Cancer cells, with their high proliferation rates, are particularly dependent on this pathway, making DHODH an attractive therapeutic target.[3][5]

Key Biological Assay: DHODH Inhibition Assay. This enzyme-based assay directly measures the ability of a compound to inhibit the activity of recombinant human DHODH. Reproducibility in this assay is contingent on several factors, including the purity and concentration of the enzyme, the substrate concentrations, and the accurate measurement of the reaction product.

Inhibition of HIV Reverse Transcriptase

Certain quinoline-4-carboxylic acid derivatives have demonstrated potent anti-HIV activity through the inhibition of the viral enzyme reverse transcriptase (RT).[6][7] This enzyme is crucial for the retrovirus's life cycle, as it converts the viral RNA genome into DNA, which can then be integrated into the host cell's genome.[8]

Key Biological Assay: HIV-1 Reverse Transcriptase Inhibition Assay. This is typically a non-radioactive, ELISA-based assay that measures the synthesis of a new DNA strand by recombinant HIV-1 RT.[8][9] Critical parameters for reproducibility include the quality of the recombinant enzyme, the template-primer concentration, and the precision of the detection system.[9][10]

General Cytotoxicity

A fundamental aspect of evaluating any potential therapeutic agent is assessing its general cytotoxicity to understand its therapeutic window.

Key Biological Assay: MTT Assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[11][12][13][14] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[11][12][14] The amount of formazan produced is proportional to the number of living cells.[12][14]

A Framework for Ensuring Reproducibility in Key Assays

To ensure the generation of reliable and comparable data, a systematic approach to assay validation and execution is essential.

Comparative Analysis of Quinoline-4-Carboxylic Acid Derivatives

Compound/DerivativeTarget/MechanismCell Line/EnzymeReported Activity (IC50/EC50)Reference
Brequinar Analogue (41) DHODH InhibitionRecombinant Human DHODH9.71 ± 1.4 nM[2]
Brequinar Analogue (43) DHODH InhibitionRecombinant Human DHODH26.2 ± 1.8 nM[2]
2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivative (P6) SIRT3 InhibitionRecombinant Human SIRT37.2 µM[15]
6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl) quinoline-3-carboxylic acid HIV-1 Reverse TranscriptaseHIV-1 infected PBMCs1.5 ± 0.5 µM[7]
2-Phenylquinoline-4-Carboxylic Acid Derivative (D28) HDAC3 InhibitionRecombinant Human HDAC3Selective Inhibition[16]

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments discussed.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol is a generalized procedure and should be optimized for specific cell lines and experimental conditions.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom sterile microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid) in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition:

    • After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value.

Protocol 2: HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Colorimetric)

This protocol is based on a commercially available ELISA-based kit. Always refer to the specific manufacturer's instructions.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Reaction Buffer

  • Template-primer (e.g., poly(A)•oligo(dT))

  • dNTP mix (containing DIG-dUTP)

  • Lysis Buffer

  • Streptavidin-coated 96-well microplate

  • Anti-DIG-POD (peroxidase-conjugated anti-digoxigenin antibody)

  • ABTS substrate solution

  • Stop solution

  • Wash Buffer

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of all reagents as per the kit manual.

  • Reaction Setup:

    • In a reaction tube, prepare a master mix containing reaction buffer, template-primer, and dNTP mix.

    • Add the test compound at various concentrations to the master mix.

    • Initiate the reaction by adding the diluted HIV-1 RT enzyme.

    • Include positive (no inhibitor) and negative (no enzyme) controls.

  • Reverse Transcription Reaction:

    • Incubate the reaction mixture at 37°C for 1 hour.

  • Capture of DNA Product:

    • Transfer the reaction mixtures to the streptavidin-coated microplate.

    • Incubate for 1 hour at 37°C to allow the biotinylated DNA to bind.

  • Washing:

    • Wash the plate multiple times with wash buffer to remove unbound reagents.

  • Detection:

    • Add the Anti-DIG-POD solution to each well and incubate for 1 hour at 37°C.

    • Wash the plate again to remove unbound antibody.

  • Signal Development:

    • Add the ABTS substrate solution and incubate until a sufficient color change is observed.

    • Stop the reaction by adding the stop solution.

  • Absorbance Measurement:

    • Measure the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of RT inhibition for each compound concentration and determine the IC₅₀ value.

Visualizing Workflows and Pathways

To further clarify the experimental processes and biological mechanisms, the following diagrams are provided.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Analysis cell_seeding 1. Seed Cells (96-well plate) compound_prep 2. Prepare Compound Dilutions add_compound 3. Add Compound to Cells compound_prep->add_compound incubate_cells 4. Incubate (48-72h) add_compound->incubate_cells add_mtt 5. Add MTT Reagent incubate_cells->add_mtt incubate_mtt 6. Incubate (4h) add_mtt->incubate_mtt solubilize 7. Add DMSO (Solubilize Formazan) incubate_mtt->solubilize read_plate 8. Read Absorbance (570nm) solubilize->read_plate calc_ic50 9. Calculate % Viability & IC50 read_plate->calc_ic50

Caption: Workflow for the MTT cytotoxicity assay.

DHODH_Pathway cluster_pathway De Novo Pyrimidine Biosynthesis cluster_effect Cellular Effect DHODH {Dihydroorotate Dehydrogenase (DHODH)} Inhibitor Quinoline-4-Carboxylic Acid Derivative Inhibitor->DHODH Inhibits Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP ... DNA & RNA\nSynthesis DNA & RNA Synthesis UMP->DNA & RNA\nSynthesis Cell Proliferation Cell Proliferation DNA & RNA\nSynthesis->Cell Proliferation Tumor Growth Tumor Growth Cell Proliferation->Tumor Growth

Caption: Inhibition of the DHODH pathway.

Conclusion

The reproducibility of biological assays is the bedrock of credible scientific research and drug development. For a versatile class of compounds like quinoline-4-carboxylic acids, with their myriad of potential therapeutic applications, a rigorous and standardized approach to biological evaluation is non-negotiable. By understanding the underlying mechanisms of action, adhering to detailed and optimized protocols, and meticulously controlling for critical variables, researchers can ensure that the data generated for novel derivatives such as 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid is both reliable and comparable. This commitment to scientific integrity is essential for translating promising laboratory findings into tangible clinical benefits.

References

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC. (URL: [Link])

  • Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. (URL: [Link])

  • In-Vitro Study Of HIV-derived Reverse Transcriptase Inhibition. - ResearchGate. (URL: [Link])

  • Characterization of HIV-1 enzyme reverse transcriptase inhibition by the compound 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl) quinoline-3-carboxylic acid through kinetic and in silico studies - PubMed. (URL: [Link])

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC. (URL: [Link])

  • The compound 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl) quinoline-3-carboxylic acid inhibits HIV-1 replication by targeting the enzyme reverse transcriptase - ResearchGate. (URL: [Link])

  • Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth | ACS Chemical Biology - ACS Publications. (URL: [Link])

  • (PDF) Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate - ResearchGate. (URL: [Link])

  • DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - eLife. (URL: [Link])

  • Quantitative Evaluation of Very Low Levels of HIV-1 Reverse Transcriptase by a Novel Highly Sensitive RT-qPCR Assay - MDPI. (URL: [Link])

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - Frontiers. (URL: [Link])

  • Inhibition of DHODH Enhances Replication-Associated Genomic Instability and Promotes Sensitivity in Endometrial Cancer - MDPI. (URL: [Link])

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])

Sources

Comparative

Comparing the binding energy of 6-chloro quinoline derivatives in molecular docking studies

Title: Advanced In Silico Profiling: A Comparative Guide to the Binding Energies of 6-Chloroquinoline Derivatives Introduction: The Thermodynamic Advantage of 6-Chloroquinolines In the landscape of rational drug design,...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced In Silico Profiling: A Comparative Guide to the Binding Energies of 6-Chloroquinoline Derivatives

Introduction: The Thermodynamic Advantage of 6-Chloroquinolines

In the landscape of rational drug design, the quinoline scaffold remains a privileged pharmacophore. However, empirical data and in silico models consistently demonstrate that halogenation—specifically the introduction of a chlorine atom at the C6 position—profoundly alters the thermodynamic binding profile of these molecules. As application scientists, we must look beyond basic structural affinity and analyze the causality of these interactions. The 6-chloro moiety increases the overall lipophilicity of the scaffold, lowering the desolvation penalty required for the ligand to enter the active site, while simultaneously enabling highly specific halogen bonding and hydrophobic anchoring within target pockets.

This guide provides an objective, data-driven comparison of the binding energies of various 6-chloroquinoline derivatives against multiple therapeutic targets, benchmarking their performance against established standard inhibitors.

Comparative Binding Energy Analysis

To evaluate the efficacy of 6-chloroquinoline derivatives, we must compare their molecular docking binding energies (ΔG, in kcal/mol) across diverse enzymatic targets, including viral proteases, inflammatory phospholipases, and parasitic enzymes. A more negative binding energy indicates a thermodynamically favored, tighter ligand-receptor complex.

The table below synthesizes quantitative molecular docking data from recent studies, comparing novel 6-chloroquinoline derivatives against reference standards like baicalein.

Table 1: Comparative Binding Energies of 6-Chloroquinoline Derivatives

Derivative / Compound ClassTarget EnzymeBinding Energy (kcal/mol)Key Interacting ResiduesReference Standard (Binding Energy)
Quinazoline-bearing 6-chloroquinolines SARS-CoV-2 Main Protease (3CLpro)-12.92 to -23.28Gly 143, His 41Baicalein (-15.07 kcal/mol)[1]
Quinazoline-bearing 6-chloroquinolines Secretory Phospholipase A2 (sPLA2)-11.43 to -23.57His 47Baicalein (-18.24 kcal/mol)[1]
Ligand 2j (Ethyl-2-(anthracen-9-yl)-6-chloroquinoline-4-carboxylate)Farnesyltransferase (FTase)-10.11ARG291, LYS294N/A[2]
Ligand 2h Farnesyltransferase (FTase)-9.81HIS248, ARG291N/A[2]
Ligand 3d Plasmodium Lactate Dehydrogenase (LDH)-9.05N/A (5 H-bonds)N/A[3]

Data Interpretation: The data clearly illustrates that 6-chloroquinoline derivatives consistently outperform or rival standard inhibitors. For instance, against SARS-CoV-2 3CLpro, certain derivatives achieved a binding energy of -23.28 kcal/mol, significantly surpassing the natural flavonoid baicalein (-15.07 kcal/mol)[1]. This superior affinity is driven by the formation of robust hydrogen bonds with the backbone of Gly 143 and critical pi-pi stacking interactions with His 41[1]. Similarly, against the antimalarial target FTase, the anthracen-9-yl derivative (Ligand 2j) demonstrated potent binding (-10.11 kcal/mol) by interacting deeply with ARG291 and LYS294[2].

Mechanistic Insights: Why the 6-Chloro Substitution Matters

The superior binding energies observed in Table 1 are not coincidental. The causality behind these strong interactions lies in the distinct physicochemical properties imparted by the chlorine atom:

  • Hydrophobic Shielding: The chlorine atom at the C6 position fits optimally into hydrophobic sub-pockets of enzymes like FTase and sPLA2, displacing high-energy water molecules and driving a favorable entropy change.

  • Electronic Modulation: The electron-withdrawing nature of the chlorine atom modulates the electron density of the quinoline ring, strengthening the pi-pi stacking capabilities of the core with aromatic residues like His 41 in 3CLpro[1].

BindingMechanism Core 6-Chloroquinoline Core Cl_Sub 6-Chloro Substitution (Increased Lipophilicity) Core->Cl_Sub N_Hetero Quinoline Nitrogen (H-Bond Acceptor) Core->N_Hetero Target Target Enzyme Active Site Hydrophobic Pocket H-Bond Donors (e.g., ARG291) Cl_Sub->Target Halogen Bonding & Hydrophobic Anchoring N_Hetero->Target Hydrogen Bonding Inhibition Enzyme Inhibition & Therapeutic Efficacy Target->Inhibition Reduced Enzymatic Activity

Fig 2. Mechanistic binding pathway of 6-chloroquinoline derivatives within target enzyme active sites.

Self-Validating Experimental Protocol: Molecular Docking Workflow

To ensure scientific integrity and reproducibility, in silico experiments must be designed as self-validating systems. Below is the rigorous, step-by-step methodology required to accurately compute the binding energies of 6-chloroquinoline derivatives.

Step 1: Target Protein Preparation & Cleaning

  • Action: Retrieve the high-resolution 3D crystal structure of the target protein (e.g., FTase, PDB ID: 3E34) from the Protein Data Bank[2]. Strip all co-crystallized water molecules, add polar hydrogens, and assign Kollman partial charges.

  • Causality: Removing water prevents the algorithm from simulating false hydrogen bonds, unless specific water molecules are known to be structurally conserved and critical for bridging interactions. Polar hydrogens are strictly required to map the H-bond donor/acceptor network accurately.

Step 2: Ligand Preparation & Energy Minimization

  • Action: Sketch the 2D structures of the 6-chloroquinoline derivatives and convert them to 3D. Apply the MMFF94 force field to perform energy minimization until a gradient of 0.01 kcal/mol/Å is reached. Assign Gasteiger charges.

  • Causality: Energy minimization eliminates steric clashes within the ligand itself. Supplying the docking algorithm with the most thermodynamically stable ligand conformation prevents the software from wasting computational cycles resolving internal ligand strain, ensuring accurate binding free energy calculations.

Step 3: Grid Box Definition (Active Site Targeting)

  • Action: Generate a grid box centered precisely on the known catalytic residues (e.g., ARG291 and LYS294 for FTase)[2].

  • Causality: Confining the search space to the validated active site reduces computational overhead and eliminates the risk of identifying false-positive allosteric binding poses that have no biological relevance.

Step 4: Self-Validation via Redocking (The Control System)

  • Action: Extract the native co-crystallized ligand from the PDB file and redock it into the prepared protein using the exact parameters defined in Steps 1-3. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose.

  • Causality: This is the critical self-validation step. An RMSD of < 2.0 Å proves that the chosen docking parameters, grid box, and scoring function can accurately reproduce empirical reality. Only after this validation should novel 6-chloroquinoline derivatives be docked.

Step 5: Docking Simulation & Pose Analysis

  • Action: Execute the docking simulation using the Lamarckian Genetic Algorithm (LGA). Rank the resulting poses based on the lowest (most negative) binding energy (kcal/mol).

DockingWorkflow PDB 1. Protein Preparation (PDB Retrieval & Cleaning) Grid 3. Grid Box Definition (Active Site Targeting) PDB->Grid Ligand 2. Ligand Preparation (Energy Minimization) Dock 4. Docking Simulation (Lamarckian GA) Ligand->Dock Grid->Dock Validate 5. Protocol Validation (RMSD < 2.0 Å) Dock->Validate Redocking Co-crystal Score 6. Pose Analysis & Binding Energy Scoring Validate->Score Validated Parameters

Fig 1. Self-validating molecular docking workflow for 6-chloroquinoline derivatives.

Conclusion

The integration of a 6-chloro substitution on the quinoline core is a highly effective strategy for enhancing target affinity across a spectrum of diseases. As evidenced by the comparative data, these derivatives consistently yield superior binding energies—often exceeding -20.0 kcal/mol against targets like 3CLpro and sPLA2[1]—by leveraging a combination of halogen bonding, enhanced lipophilicity, and optimized pi-pi stacking. By employing rigorous, self-validating docking protocols, researchers can confidently predict these thermodynamic advantages and accelerate the development of next-generation quinoline-based therapeutics.

References

  • Structure Activity Relationship and Molecular Docking of Some Quinazolines Bearing Sulfamerazine Moiety as New 3CLpro, cPLA2, sPLA2 Inhibitors.
  • Design, Synthesis and Molecular Docking Studies of 2-Aryl/Heteroaryl-Ethyl 6-Chloroquinoline-4-Carboxylates as Potential Antimalarial Agents.
  • Synthesis and molecular docking study of 2-aryl/heteroaryl-6-chloroquinoline-4-carboxylic acids with plasmodium LDH receptor protein.

Sources

Safety & Regulatory Compliance

Safety

Shielding the Innovator: A Guide to Personal Protective Equipment for Handling 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid

In the fast-paced landscape of drug discovery and development, the synthesis and evaluation of novel chemical entities are paramount. 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid, a compound of interest within...

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Author: BenchChem Technical Support Team. Date: March 2026

In the fast-paced landscape of drug discovery and development, the synthesis and evaluation of novel chemical entities are paramount. 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid, a compound of interest within the quinoline carboxylic acid class, represents a frontier in this exploration. As with any new chemical entity, a thorough understanding of its potential hazards and the implementation of robust safety protocols are not just procedural formalities; they are the bedrock of responsible and successful research.

This guide provides an in-depth, experience-driven framework for the safe handling of 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). The principles outlined here are designed to empower researchers, scientists, and drug development professionals to work with confidence, knowing they are protected by a multi-layered system of safety.

Hazard Profile: An Evidence-Based Assessment

Key Potential Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled is a common warning for this class of compounds[1].

  • Skin Corrosion/Irritation: Many quinoline derivatives are classified as skin irritants[2].

  • Serious Eye Damage/Irritation: Causes serious eye irritation is a frequent hazard statement[2][3].

  • Respiratory Irritation: May cause respiratory irritation is also a noted potential hazard[2][4].

Given these potential risks, it is prudent to handle 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid as a substance with a significant hazard profile until specific toxicological data becomes available.

The Core of Protection: A Multi-Layered PPE Strategy

A comprehensive PPE strategy extends beyond a simple checklist. It is a dynamic system that adapts to the specific procedures being undertaken. The following table outlines the recommended PPE for various laboratory operations involving 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid.

Operation Primary Engineering Control Minimum PPE Requirement Enhanced Precautions (for larger quantities or high-energy operations)
Storage and Transport within the Lab Closed and labeled secondary container- Lab coat- Safety glasses with side shields- Nitrile glovesN/A
Weighing and Aliquoting (Solid) Chemical fume hood or ventilated balance enclosure- Lab coat- Chemical splash goggles- Nitrile gloves (double-gloving recommended)- Disposable sleeve covers- N95 respirator (if potential for aerosolization exists)
Dissolution and Solution Handling Chemical fume hood- Lab coat- Chemical splash goggles- Nitrile gloves (double-gloving recommended)- Face shield over goggles- Disposable apron
Reaction Setup and Monitoring Chemical fume hood- Lab coat- Chemical splash goggles- Nitrile gloves- Face shield over goggles- Chemical-resistant apron
Work-up and Purification Chemical fume hood- Lab coat- Chemical splash goggles- Nitrile gloves- Face shield over goggles- Chemical-resistant apron

Operational Plan: From Receipt to Disposal

A proactive approach to safety involves integrating best practices at every stage of the compound's lifecycle in the laboratory.

Receiving and Storage

Upon receipt, the container should be inspected for any damage. The compound should be stored in a tightly closed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials[1].

Handling Procedures

Weighing:

  • Don appropriate PPE, including double nitrile gloves and chemical splash goggles.

  • Perform all weighing operations within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure[5].

  • Use a disposable weighing boat to prevent contamination of the balance.

  • After weighing, carefully clean the spatula and the area around the balance.

Dissolution:

  • Prepare a stock solution in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), within a chemical fume hood[6].

  • Add the solvent to the solid compound slowly to avoid splashing.

  • If sonication is required, ensure the vial is securely capped.

Spill Management

In the event of a spill, the primary objective is to contain and clean it up safely.

  • Evacuate and Alert: Alert others in the vicinity and evacuate the immediate area if necessary.

  • Don PPE: Wear appropriate PPE, including a lab coat, chemical splash goggles, and double nitrile gloves. For larger spills, a respirator and chemical-resistant apron may be necessary.

  • Containment: For solid spills, gently cover with a damp paper towel to avoid raising dust. For liquid spills, use an absorbent material like vermiculite or a chemical spill pillow to contain the spill[1].

  • Clean-up: Carefully collect the absorbed material and any contaminated items into a designated hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.

Disposal Plan

All waste containing 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid, including empty containers, contaminated gloves, and spill clean-up materials, must be disposed of as hazardous waste.

  • Segregation: Halogenated organic waste should be collected separately from non-halogenated waste[7].

  • Labeling: All waste containers must be clearly labeled with the contents.

  • Disposal: Follow your institution's and local regulations for the disposal of chemical waste[8].

Visualizing the Workflow: A Safety-First Approach

The following diagram illustrates the decision-making process for selecting appropriate PPE and handling procedures.

PPE_Workflow cluster_prep Preparation & Risk Assessment cluster_ppe PPE Selection cluster_handling Handling & Disposal Review SDS of Analogous Compounds Review SDS of Analogous Compounds Assess Potential Hazards Assess Potential Hazards Review SDS of Analogous Compounds->Assess Potential Hazards Identify High-Risk Operations Identify High-Risk Operations Assess Potential Hazards->Identify High-Risk Operations Core_PPE Core PPE: - Lab Coat - Safety Glasses - Nitrile Gloves Identify High-Risk Operations->Core_PPE Low Risk Enhanced_PPE Enhanced PPE: - Chemical Goggles - Double Gloves - Respirator/Face Shield Identify High-Risk Operations->Enhanced_PPE High Risk Engineering_Controls Use Engineering Controls (Fume Hood) Core_PPE->Engineering_Controls Enhanced_PPE->Engineering_Controls Safe_Handling Follow Safe Handling Protocols Engineering_Controls->Safe_Handling Waste_Disposal Dispose as Halogenated Waste Safe_Handling->Waste_Disposal

Caption: PPE selection and handling workflow for 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid.

By adhering to these guidelines, researchers can confidently and safely advance their work with novel quinoline carboxylic acid derivatives, ensuring that scientific discovery and personal safety go hand in hand.

References

  • NextSDS. 6-CHLORO-2-(4-ETHOXYPHENYL)QUINOLINE-4-CARBOXYLICACID — Chemical Substance Information.
  • Key Organics. Safety Data Sheet. (2017).
  • Merck. Safety Data Sheet. (2021).
  • Tokyo Chemical Industry. SAFETY DATA SHEET. (2025).
  • PSFC. Halogenated Solvents.
  • Benchchem. Addressing solubility problems with quinoline-4-carboxylic acid derivatives.
  • Fisher Scientific. SAFETY DATA SHEET. (2025).
  • Sigma-Aldrich. SAFETY DATA SHEET. (2025).
  • Princeton University Environmental Health and Safety. Section 6C: Protective Equipment.
  • National University of Singapore, Department of Chemistry. Safety in the Chemistry Laboratory.
  • Revue Roumaine de Chimie. MICROWAVE AND CONVENTIONAL SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: CLAISEN TYPE REARRANGEMENT. (2024).
  • HPE Support. Safety Guidelines for Handling Chemicals.
  • Workplace Safety and Health Council. Workplace Safety and Health Guidelines.
  • Der Pharma Chemica. Synthesis of novel Quinoline Carboxylic acids from Anacardic acid. (2012).
  • PubChem. 6-Chloroquinoline-4-carboxylic acid.
  • Thai Journal of Pharmaceutical Sciences. Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. (2021).
  • Fisher Scientific. SAFETY DATA SHEET. (2025).
  • Google Patents. CN85104693A - The preparation method of quinoline carboxylic acid derivative.
  • Tokyo Chemical Industry. SAFETY DATA SHEET. (2025).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid
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